AGI-43192
Description
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Properties
Molecular Formula |
C23H16ClF3N6O |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30) |
InChI Key |
XXCYDSDPIJJBSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of AGI-43192 in MTAP-Deleted Cancers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-43192 is a potent, orally active, and peripherally restricted inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Its mechanism of action is rooted in the principle of synthetic lethality, specifically targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP gene deletion, which occurs in approximately 10-15% of all human cancers, creates a unique metabolic vulnerability that this compound exploits.[3][4][5] By inhibiting MAT2A, this compound depletes intracellular S-adenosylmethionine (SAM), a critical methyl donor. This leads to the downstream inhibition of PRMT5-mediated methylation, aberrant mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[3][6]
The Synthetic Lethal Interaction of MAT2A and MTAP Deletion
The core of this compound's therapeutic strategy lies in the synthetic lethal relationship between MAT2A and MTAP.
-
Role of MTAP: In healthy cells, the enzyme MTAP plays a key role in the methionine salvage pathway. Its deletion is frequently co-located with the tumor suppressor gene CDKN2A and is thus a common event in many cancers.[3][7][8]
-
Consequence of MTAP Deletion: Loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[8][9] MTA is a weak endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[9][10] This partial inhibition of PRMT5 in MTAP-deleted cells creates a dependency on the remaining PRMT5 activity for survival.
-
Role of MAT2A: MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[2][11] SAM is the universal methyl donor required by all methyltransferases, including PRMT5.[10][12]
-
The Vulnerability: MTAP-deleted cells become highly dependent on MAT2A to produce sufficient SAM to sustain the necessary, albeit already reduced, PRMT5 activity.[3][6] This creates a synthetic lethal vulnerability where inhibiting MAT2A becomes selectively lethal to cancer cells that have lost MTAP.[3][13]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to MAT2A, preventing the synthesis of SAM.[13][14] The mechanistic cascade is as follows:
-
MAT2A Inhibition: this compound potently inhibits MAT2A enzymatic activity.[1]
-
SAM Depletion: This leads to a substantial reduction in the intracellular concentration of SAM in tumor cells.[1][3]
-
PRMT5 Activity Reduction: As PRMT5 requires SAM as a cofactor, the depletion of SAM effectively inhibits PRMT5's methyltransferase activity.[3][6] This further suppresses the already partially inhibited PRMT5 in MTAP-deleted cells.
-
Disruption of Splicing: PRMT5 is critical for the proper functioning of the spliceosome.[3][15] Inhibition of PRMT5 leads to widespread perturbations in mRNA splicing.[3][16]
-
DNA Damage and Mitotic Defects: The downstream consequences of SAM depletion and PRMT5 inhibition include the induction of DNA damage and defects in mitosis, leading to cell cycle arrest and apoptosis.[3][16]
This multi-step process results in potent and selective anti-proliferative activity against MTAP-deleted cancer cells.[1]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. letswinpc.org [letswinpc.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
AGI-43192: A Deep Dive into its Synthetic Lethality for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical data and underlying mechanism of AGI-43192, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus of this document is the synthetic lethal relationship exploited by this compound in cancers harboring a specific genetic deletion, presenting a promising avenue for targeted cancer therapy.
Executive Summary
This compound is a preclinical drug candidate developed by Agios Pharmaceuticals that selectively inhibits MAT2A. The key therapeutic rationale for this compound lies in its synthetic lethal interaction with cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP gene deletion is a frequent event in various cancers, making MAT2A a compelling target. Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in MTAP-deficient cancer models, both in vitro and in vivo. This guide will provide an in-depth look at the available quantitative data, the mechanism of this synthetic lethality, and representative experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, primarily in the HCT-116 human colorectal carcinoma cell line, which is available in both MTAP-wildtype (WT) and MTAP-null (MTAP-/-) isogenic forms.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| MAT2A Inhibition | HCT-116 MTAP-null | IC50 | 32 |
| SAM Inhibition | HCT-116 MTAP-null | IC50 | 14 |
| Growth Inhibition (4 days) | HCT-116 MTAP-null | GI50 | 19 |
| Growth Inhibition (4 days) | HCT-116 MTAP-WT | GI50 | 173 |
Table 2: In Vivo Efficacy of this compound in HCT-116 MTAP-null Xenograft Model
| Parameter | Dosing | Result |
| Tumor and Brain SAM Reduction | 10 mg/kg, p.o., single dose | EAUC50 of 3600 and 91,100 h·ng/mL, respectively |
| Tumor Growth Inhibition | 2-30 mg/kg, p.o., once daily for 21 days | Significant inhibition; near-tumor stasis at 30 mg/kg |
Mechanism of Synthetic Lethality
The synthetic lethality of this compound in MTAP-deleted cancers is rooted in the metabolic consequences of MTAP loss and the subsequent inhibition of MAT2A.
-
Role of MTAP: MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of methylthioadenosine (MTA).
-
Consequence of MTAP Deletion: In cancers with MTAP gene deletion, MTA accumulates to high levels.
-
MTA's Effect on PRMT5: This accumulated MTA acts as a potent endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme involved in various cellular processes, including mRNA splicing.
-
The Role of MAT2A: MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.
-
This compound's Action: this compound inhibits MAT2A, leading to a significant reduction in intracellular SAM levels.
-
The Synthetic Lethal Effect: In MTAP-deleted cells, PRMT5 activity is already partially compromised due to high MTA levels. The further reduction of its essential substrate, SAM, by this compound, leads to a critical suppression of PRMT5 activity. This dual hit on the PRMT5 pathway results in significant disruption of essential cellular processes like mRNA splicing, ultimately leading to cell death. In contrast, cells with functional MTAP do not have elevated MTA and are therefore less sensitive to the reduction of SAM by this compound.
Signaling Pathway Diagram
Caption: Synthetic lethality of this compound in MTAP-deleted cells.
Experimental Protocols
The following are representative protocols for the key experiments cited. Disclaimer: The exact, detailed protocols used by Agios Pharmaceuticals for this compound are not publicly available. These protocols are based on standard laboratory procedures for such assays and the available information on this compound.
In Vitro Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method to determine the GI50 (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
HCT-116 MTAP-WT and MTAP-null cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT-116 MTAP-WT and MTAP-null cells.
-
Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plates for 4 days (or the desired time course).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the GI50 value.
-
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
HCT-116 MTAP-null cells
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCT-116 MTAP-null cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2)/2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation at the desired concentrations (e.g., 2, 10, 30 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 days.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
SAM Level Quantification
This protocol describes a general workflow for measuring intracellular SAM levels, often performed using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
HCT-116 MTAP-null cells
-
This compound
-
Cold methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat HCT-116 MTAP-null cells with different concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS.
-
Add cold methanol to the plate and scrape the cells.
-
Collect the cell lysate in a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the lysate and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify SAM using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the SAM levels in the cell extracts based on the standard curve.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Visualizations
Experimental Workflow for In Vitro GI50 Determination
AGI-43192: A Potent and Selective MAT2A Inhibitor for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the essential enzyme protein arginine methyltransferase 5 (PRMT5). This creates a heightened dependency on S-adenosylmethionine (SAM), the product of the MAT2A-catalyzed reaction, for cell survival. AGI-43192 is a potent, orally active, and selective small-molecule inhibitor of MAT2A that has demonstrated significant anti-tumor activity in preclinical models of MTAP-deleted cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction: The MAT2A-MTAP Synthetic Lethal Relationship
Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is one-carbon metabolism, where S-adenosylmethionine (SAM) serves as the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for SAM synthesis from methionine and ATP in most tissues.
In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[1] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation has a critical consequence: MTA acts as a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes, including RNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.
This dependency creates a synthetic lethal vulnerability, where the inhibition of MAT2A, and the subsequent reduction in SAM levels, is selectively toxic to MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells. This compound was developed to exploit this vulnerability.
This compound: A Potent and Selective MAT2A Inhibitor
This compound is a potent and orally bioavailable small-molecule inhibitor of MAT2A with limited penetration of the blood-brain barrier.[2][3] It has been shown to effectively inhibit MAT2A enzymatic activity and reduce intracellular SAM levels, leading to potent anti-proliferative effects in MTAP-deleted cancer cell lines and tumor growth inhibition in xenograft models.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | Value (nM) | Reference |
| MAT2A IC50 | HCT-116 | MTAP-null | 32 | [2][4] |
| SAM IC50 | HCT-116 | MTAP-null | 14 | [2][4] |
| GI50 (4 days) | HCT-116 | MTAP-null | 19 | [2] |
| GI50 (4 days) | HCT-116 | MTAPWT | 173 | [2] |
Table 2: In Vivo Pharmacodynamics and Efficacy of this compound
| Parameter | Model | Dosing | Value | Reference |
| Tumor SAM EAUC50 | HCT-116 MTAP-deficient xenograft | 10 mg/kg, p.o., single dose | 3600 h·ng/mL | [2] |
| Brain SAM EAUC50 | HCT-116 MTAP-deficient xenograft | 10 mg/kg, p.o., single dose | 91,100 h·ng/mL | [2] |
| Tumor Growth Inhibition | HCT-116 MTAP-null xenograft | 2-30 mg/kg, p.o., once daily for 21 days | Near-tumor stasis at 30 mg/kg | [2] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The following diagram illustrates the synthetic lethal interaction between MTAP deletion and MAT2A inhibition.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the in vitro characterization of a MAT2A inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of this compound.
MAT2A Enzymatic Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of MAT2A by 50% (IC50).
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 250 mM KCl, 50 mM MgCl₂, 0.25% Brij-35)
-
This compound stock solution in DMSO
-
Phosphate detection reagent (e.g., PiColorLock™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 100 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of 1x MAT2A Assay Buffer, ATP (final concentration, e.g., 100 µM), and L-Methionine (final concentration, e.g., 100 µM).
-
Add the master mix to all wells.
-
Add recombinant MAT2A enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the phosphate detection reagent to each well to stop the reaction and develop the signal.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAPWT cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HCT-116 cells in 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 4 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT-116 MTAP-null cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT-116 MTAP-null cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2-30 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
S-adenosylmethionine (SAM) Quantification by LC-MS/MS
This method is used to measure the intracellular levels of SAM in cells or tumor tissue following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
Internal standard (e.g., ¹³C₅-SAM)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Harvest cells or homogenize tumor tissue.
-
Lyse the cells or tissue and extract the metabolites.
-
Add a known amount of the internal standard to each sample.
-
Precipitate proteins using a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate SAM and the internal standard using a suitable chromatography column.
-
Detect and quantify SAM and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of SAM in the original sample by comparing the peak area ratio of SAM to the internal standard against a standard curve.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers by exploiting a synthetic lethal mechanism. Its potent and selective inhibition of MAT2A leads to a reduction in SAM levels, which is detrimental to cancer cells with this specific genetic alteration. The preclinical data for this compound demonstrates its potential for significant anti-tumor activity. The experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate this compound and other MAT2A inhibitors in the pursuit of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubcompare.ai [pubcompare.ai]
The Role of AGI-43192 in S-adenosyl Methionine (SAM) Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-43192 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl methionine (SAM) from methionine and ATP. As SAM is the universal methyl donor for a vast array of cellular processes, including histone and protein methylation, its regulation is critical for cellular homeostasis. Dysregulation of SAM levels is implicated in various diseases, notably cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on SAM regulation, and its therapeutic potential, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and SAM Regulation
S-adenosyl methionine (SAM) is a critical metabolite in one-carbon metabolism, serving as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to the regulation of gene expression, signal transduction, and cellular metabolism. Methionine adenosyltransferases (MATs) are the sole enzymes responsible for the synthesis of SAM. In mammals, MAT2A is the most widely expressed isoform.
This compound is a small molecule inhibitor that specifically targets the MAT2A enzyme. By inhibiting MAT2A, this compound effectively reduces the intracellular concentration of SAM, thereby impacting all SAM-dependent methylation reactions. A key area of interest for MAT2A inhibition is in oncology, particularly for tumors harboring a deletion of the MTAP gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that uses SAM to methylate its substrates. The accumulation of MTA in MTAP-deleted cancer cells renders them exquisitely sensitive to further reductions in SAM levels, creating a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors like this compound.
Mechanism of Action of this compound
This compound acts as a potent and orally active inhibitor of MAT2A. Its mechanism of action is centered on the direct binding to the MAT2A enzyme, which prevents the catalytic conversion of methionine and ATP into SAM. This leads to a dose-dependent decrease in intracellular SAM levels.
Signaling Pathway of this compound in MTAP-Deleted Cancer
In cancer cells with a functional MTAP enzyme, the impact of this compound-mediated SAM reduction is less pronounced. However, in MTAP-deleted cancer cells, the pre-existing partial inhibition of PRMT5 by accumulated MTA, coupled with the reduction in SAM, leads to a significant decrease in PRMT5 activity. This disruption of PRMT5-mediated methylation of key proteins involved in RNA splicing and other cellular processes ultimately results in cell cycle arrest and apoptosis.
Unraveling the Blood-Brain Barrier Challenge: A Technical Deep Dive into AGI-43192's Limited CNS Penetration
For Immediate Release
CAMBRIDGE, Mass. – November 19, 2025 – A detailed technical guide released today offers researchers and drug development professionals an in-depth analysis of AGI-43192, a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), focusing on the critical challenge of its limited penetration into the central nervous system (CNS). This whitepaper provides a comprehensive summary of quantitative data, detailed experimental protocols, and novel visualizations of the underlying biological pathways and experimental workflows to better understand the factors governing its restricted brain access.
This compound has demonstrated significant promise in preclinical studies for its ability to inhibit the growth of tumors with a specific genetic vulnerability (MTAP deletion) by targeting the MAT2A enzyme.[1] However, its therapeutic potential for neurological applications is hampered by its poor ability to cross the blood-brain barrier (BBB). In contrast, a structurally related compound, AGI-41998, was specifically designed for enhanced brain penetration, providing a valuable tool for comparative analysis.[2]
This guide synthesizes the available data to provide a clear picture of the physicochemical and pharmacokinetic properties that differentiate these two molecules and contribute to their distinct CNS distribution profiles.
Key Findings and Data Summary
A comparative analysis of this compound and its brain-penetrant analog, AGI-41998, reveals key differences in their pharmacokinetic profiles, which are critical for understanding their differential brain penetration.
| Parameter | This compound | AGI-41998 | Reference |
| Brain Concentration (ng/g) at 2h | 18 | 1080 | Li et al., 2022 |
| Plasma Concentration (ng/mL) at 2h | 2460 | 3630 | Li et al., 2022 |
| Brain-to-Plasma Ratio (Kp) | 0.007 | 0.3 | Li et al., 2022 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Reported | Not Reported | |
| Mouse Plasma Protein Binding (%) | 99.8 | 98.7 | Li et al., 2022 |
| Calculated LogP | 3.8 | 3.2 | Li et al., 2022 |
| Topological Polar Surface Area (tPSA) | 85.5 Ų | 85.5 Ų | Li et al., 2022 |
Table 1: Comparative Pharmacokinetic and Physicochemical Properties of this compound and AGI-41998.
The significantly lower brain-to-plasma ratio (Kp) of this compound (0.007) compared to AGI-41998 (0.3) starkly illustrates its limited ability to cross the blood-brain barrier. While both compounds exhibit high plasma protein binding, the slightly lower binding of AGI-41998 may contribute to a higher free fraction available for brain entry. The calculated LogP values also suggest that the brain-penetrant AGI-41998 is less lipophilic than this compound, a counterintuitive finding that highlights the complex interplay of factors governing CNS penetration beyond simple lipophilicity.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies employed in the key experiments cited.
In Vivo Pharmacokinetic and Brain Penetration Study in Mice
Objective: To determine the plasma pharmacokinetics and brain concentrations of this compound and AGI-41998 following oral administration in mice.
Animal Model: Male CD-1 mice.
Dosing:
-
Compounds were formulated in 0.5% methylcellulose in water.
-
A single oral gavage dose of 10 mg/kg was administered.
Sample Collection:
-
At designated time points (e.g., 2 hours post-dose), mice were anesthetized.
-
Blood samples were collected via cardiac puncture into tubes containing K2EDTA as an anticoagulant.
-
Plasma was separated by centrifugation.
-
Immediately following blood collection, mice were euthanized, and brains were rapidly excised, rinsed with cold saline, blotted dry, and frozen.
Sample Analysis:
-
Plasma and brain tissue homogenates were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and AGI-41998.
-
A standard curve was generated for each compound to ensure accurate quantification.
Data Analysis:
-
Brain-to-plasma concentration ratio (Kp) was calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL) at the same time point.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent of binding of this compound and AGI-41998 to mouse plasma proteins.
Methodology: Rapid Equilibrium Dialysis (RED).
-
A RED device with inserts containing a semi-permeable membrane (8 kDa molecular weight cut-off) was used.
-
Mouse plasma was added to one chamber of the insert, and a phosphate-buffered saline (PBS) solution containing the test compound was added to the other chamber.
-
The device was incubated with shaking to allow for equilibrium to be reached.
-
At the end of the incubation, samples were taken from both the plasma and buffer chambers.
-
The concentrations of the compound in each chamber were determined by LC-MS/MS.
Data Analysis:
-
The percentage of plasma protein binding was calculated using the following formula: % Bound = ((Concentration in plasma - Concentration in buffer) / Concentration in plasma) * 100
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
The Impact of AGI-43192 on Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent, orally bioavailable small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells. By inhibiting MAT2A, this compound effectively reduces intracellular SAM levels, thereby impacting a wide array of cellular methylation events crucial for normal and pathological cellular processes. This technical guide provides an in-depth overview of the core effects of this compound on cellular methylation, with a focus on its mechanism of action, downstream signaling consequences, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: Inhibition of MAT2A and Reduction of SAM
The primary mechanism of action of this compound is the allosteric inhibition of the MAT2A enzyme. This inhibition prevents the conversion of methionine and ATP into SAM. The reduction in SAM levels is the linchpin of this compound's activity, as SAM is the sole methyl donor for virtually all cellular methylation reactions, including the methylation of DNA, RNA, proteins (including histones), and other small molecules.
A key therapeutic application of this compound is in the treatment of cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells exquisitely sensitive to further reductions in SAM levels, creating a synthetic lethal therapeutic window.
Quantitative Data on this compound's Potency
The following tables summarize the key quantitative data demonstrating the potency of this compound and its effects on cellular processes.
| Parameter | Cell Line | Value | Reference |
| MAT2A Enzymatic Inhibition (IC50) | - | 18 nM | |
| Cellular SAM Reduction (IC50) | HCT-116 (MTAP-null) | 14 nM | [1] |
| Cell Proliferation Inhibition (GI50) | HCT-116 (MTAP-null) | 19 nM | [1] |
| Cell Proliferation Inhibition (GI50) | HCT-116 (MTAP-WT) | 173 nM | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Model | Dose | Effect | Reference |
| Tumor SAM Reduction (EAUC50) | HCT-116 (MTAP-null) Xenograft | 10 mg/kg (single oral dose) | 3600 h·ng/mL | [1] |
| Tumor Growth Inhibition | HCT-116 (MTAP-null) Xenograft | 2-30 mg/kg (daily oral dose for 21 days) | Significant inhibition, near-tumor stasis at 30 mg/kg | [1] |
| Tumor Regression | MTAP-depleted Colon Tumor Xenograft | Not Specified | -52% |
Table 2: In Vivo Efficacy of this compound
Downstream Effects on Cellular Methylation
The reduction of cellular SAM by this compound has profound downstream consequences on various methylation events.
Impact on Histone Methylation
While specific quantitative data on global DNA methylation changes induced by this compound are not extensively available in the public domain, studies on MAT2A inhibitors have demonstrated significant effects on histone methylation. The inhibition of MAT2A can lead to a reduction in key histone methylation marks. For instance, co-treatment with a MAT2A inhibitor and depletion of METTL16, a regulator of MAT2A, results in a synergistic decrease in the following histone marks:
-
H3K4me3: Generally associated with active gene promoters.
-
H3K9me3: Typically found at transcriptionally repressed regions (heterochromatin).
-
H3K27me3: A repressive mark associated with facultative heterochromatin.
-
H3K36me3: Linked to transcriptional elongation.
This broad impact on both activating and repressive histone marks underscores the fundamental role of SAM in maintaining the epigenetic landscape.
The MAT2A-PRMT5 Signaling Axis
A critical downstream pathway affected by this compound, particularly in MTAP-deleted cancers, is the PRMT5 signaling axis. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome.
Inhibition of MAT2A by this compound leads to reduced SAM levels, which in turn decreases PRMT5 activity. This results in aberrant mRNA splicing and the accumulation of DNA damage, ultimately leading to apoptosis in susceptible cancer cells.
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the effects of this compound.
MAT2A Enzymatic Assay
A common method to assess the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound is a colorimetric assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant MAT2A enzyme, its substrates (methionine and ATP), and varying concentrations of the test inhibitor (this compound).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion.
-
Detection: A colorimetric detection reagent, such as malachite green, is added. This reagent specifically reacts with the inorganic phosphate (Pi) produced during the reaction.
-
Measurement: The absorbance of the resulting colored product is measured using a spectrophotometer at a specific wavelength (e.g., 620-640 nm). The intensity of the color is proportional to the amount of phosphate produced and thus reflects the MAT2A activity.
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular S-adenosylmethionine (SAM) Measurement
To determine the effect of this compound on intracellular SAM levels, a common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HCT-116) are cultured and treated with varying concentrations of this compound for a specified period.
-
Metabolite Extraction: The cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and then detected and quantified by mass spectrometry. A standard curve with known concentrations of SAM is used for accurate quantification.
-
Data Analysis: The intracellular SAM concentrations are normalized to the cell number or total protein content and compared between treated and untreated cells to determine the IC50 for SAM reduction.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are commonly employed.
Methodology:
-
Cell Implantation: Human cancer cells, such as HCT-116 with MTAP deletion, are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage) at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and can be used for further analysis, such as measuring intratumoral SAM levels or assessing downstream biomarker changes (e.g., symmetric dimethylarginine levels).
Conclusion
This compound represents a targeted therapeutic strategy that leverages the central role of MAT2A in cellular metabolism and epigenetics. Its ability to potently and selectively inhibit MAT2A leads to a significant reduction in the universal methyl donor, SAM, thereby disrupting a wide range of methylation-dependent processes. This disruption, particularly the impairment of PRMT5 function, provides a powerful anti-tumor effect in cancers with MTAP deletion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other MAT2A inhibitors, paving the way for a deeper understanding of their therapeutic potential and the intricate role of cellular methylation in health and disease.
References
AGI-43192: A Peripherally Restricted MAT2A Inhibitor for CNS Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent, orally active, and peripherally restricted inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. While initially developed in the context of oncology, its unique properties make it a valuable tool for central nervous system (CNS) research. This guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in elucidating the role of peripheral SAM modulation on CNS function and pathology. This compound's limited brain penetrance allows for the specific investigation of peripheral metabolic pathways and their communication with the central nervous system, a critical area of research in neurodegenerative diseases, psychiatric disorders, and neuro-oncology.
Core Mechanism of Action: MAT2A Inhibition and SAM Depletion
This compound exerts its effects by inhibiting MAT2A, the primary enzyme responsible for producing SAM in most tissues. SAM is a universal methyl donor, crucial for the methylation of a vast array of molecules, including DNA, RNA, histones, and proteins. These methylation events are fundamental to the regulation of gene expression, signal transduction, and neurotransmitter metabolism. By inhibiting MAT2A, this compound leads to a reduction in systemic SAM levels, thereby modulating these critical cellular processes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its brain-penetrant counterpart, AGI-41998, for comparative purposes. This data is primarily derived from studies in oncology models but provides essential information on the potency and activity of these compounds.
Table 1: In Vitro Potency of this compound and AGI-41998
| Compound | Target | Cell Line | Assay | IC50 (nM) | GI50 (nM) | Reference |
| This compound | MAT2A | HCT-116 (MTAP-null) | Enzymatic | 32 | - | [1] |
| SAM | HCT-116 (MTAP-null) | Cellular | 14 | - | [1] | |
| Cell Proliferation | HCT-116 (MTAP-null) | Growth Inhibition | - | 19 | [1] | |
| Cell Proliferation | HCT-116 (MTAPwt) | Growth Inhibition | - | 173 | [1] | |
| AGI-41998 | MAT2A | HCT-116 (MTAP-null) | Enzymatic | 22 | - | [2] |
| SAM | HCT-116 (MTAP-null) | Cellular | 34 | - | [2] | |
| Cell Proliferation | HCT-116 (MTAP-null) | Growth Inhibition | - | 66 | [2] | |
| Cell Proliferation | HCT-116 (MTAPwt) | Growth Inhibition | - | 1650 | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound and AGI-41998 in Mice
| Compound | Dose (mg/kg, p.o.) | Tissue | Parameter | EAUC50 (h·ng/mL) | Reference |
| This compound | 10 | Tumor | SAM Reduction | 3600 | [1] |
| 10 | Brain | SAM Reduction | 91,100 | [1] | |
| AGI-41998 | 10 | Tumor | SAM Reduction | 9680 | [2] |
| 10 | Brain | SAM Reduction | 26,400 | [2] |
Signaling Pathways
The inhibition of MAT2A by this compound has downstream consequences on numerous signaling pathways due to the depletion of SAM. The following diagram illustrates the central role of MAT2A in cellular methylation processes.
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Experimental Protocols and Applications in CNS Research
This compound's utility in CNS research stems from its ability to act as a peripherally restricted control for brain-penetrant MAT2A inhibitors like AGI-41998. This allows researchers to dissect the central versus peripheral effects of SAM modulation.
Proposed Experimental Workflow: Differentiating Central vs. Peripheral Effects
The following workflow outlines a general approach for using this compound in conjunction with a brain-penetrant analog to study CNS-related phenotypes.
Caption: Experimental workflow for dissecting central vs. peripheral effects.
Detailed Methodologies
1. Animal Models and Dosing:
-
Animal Models: Select appropriate rodent models for the CNS disorder of interest (e.g., 5xFAD mice for Alzheimer's disease, chronic unpredictable stress model for depression, or patient-derived xenograft models for glioma).
-
Dosing: Based on available pharmacokinetic data, this compound and AGI-41998 can be administered orally (p.o.). A suggested starting dose for in vivo studies is 10-30 mg/kg, administered once daily.[1][2] Dose-response studies should be conducted to determine the optimal dose for the desired level of peripheral and central SAM reduction.
-
Formulation: this compound and AGI-41998 can be formulated for oral gavage. A sample formulation involves dissolving the compound in DMSO and then diluting with PEG300, Tween-80, and saline.[2]
2. Behavioral Assessments:
-
A battery of behavioral tests should be employed to assess CNS-related phenotypes. These may include:
-
Cognition: Morris water maze, Y-maze, novel object recognition.
-
Anxiety/Depression: Elevated plus maze, open field test, forced swim test, sucrose preference test.
-
Motor Function: Rotarod test to assess any potential motor deficits.
-
3. Biochemical Analysis:
-
Tissue Collection: At the end of the treatment period, collect blood, peripheral tissues (e.g., liver), and brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
SAM/SAH Measurement: Quantify the levels of SAM and S-adenosylhomocysteine (SAH) in tissue homogenates using liquid chromatography-mass spectrometry (LC-MS/MS). The SAM/SAH ratio is a critical indicator of cellular methylation capacity.
4. Molecular Analysis:
-
DNA/RNA/Protein Extraction: Isolate DNA, RNA, and protein from CNS tissues.
-
Methylation Analysis: Perform global DNA methylation analysis or targeted bisulfite sequencing to assess changes in DNA methylation patterns. Western blotting can be used to analyze changes in histone methylation marks (e.g., H3K4me3, H3K27me3).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to investigate changes in the expression of genes relevant to the CNS disorder being studied.
Potential CNS Research Applications
-
Neurodegenerative Diseases: Investigate the role of peripheral metabolic dysfunction in the pathogenesis of diseases like Alzheimer's and Parkinson's. This compound can help determine if peripheral modulation of SAM levels can influence neuroinflammation or protein aggregation in the CNS.
-
Psychiatric Disorders: Explore the contribution of peripheral metabolic and inflammatory changes to depression, anxiety, and other mood disorders.
-
Neuro-oncology: While this compound itself is not expected to be effective against brain tumors due to its poor penetration, it can be used as a tool to study the systemic metabolic effects of MAT2A inhibition in animal models of glioma, in parallel with brain-penetrant inhibitors. This can help in understanding the interplay between peripheral and central metabolism in cancer progression.
Conclusion
This compound, with its potent and selective inhibition of MAT2A and limited brain permeability, represents a unique and valuable research tool for the neuroscience community. By enabling the specific investigation of peripheral S-adenosylmethionine metabolism, this compound, particularly when used in conjunction with its brain-penetrant analog AGI-41998, will facilitate a deeper understanding of the complex interplay between peripheral and central pathways in health and disease. This will ultimately pave the way for the development of novel therapeutic strategies for a range of CNS disorders.
References
In-Depth Technical Guide: Unveiling the Selectivity of AGI-43192 for MAT2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-43192 is a potent and orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. The inhibition of MAT2A holds significant therapeutic promise, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion, a common event in many malignancies. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential for targeted therapy.
Introduction
Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). In normal cells, the MAT1A isoform is predominantly expressed in the liver, while MAT2A is expressed in extrahepatic tissues. However, in many cancer types, there is a switch to the fetal isoform MAT2A, which is associated with increased proliferation and tumor growth.
A significant breakthrough in targeting MAT2A came with the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. MTAP-deficient cancer cells accumulate high levels of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This makes these cells exquisitely dependent on MAT2A to maintain SAM levels and PRMT5 activity for survival. This compound was developed as a potent and selective inhibitor of MAT2A to exploit this synthetic lethality.
Quantitative Selectivity Data
The selectivity of a therapeutic agent is paramount to its safety and efficacy. The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target, MAT2A, and its selectivity in cellular contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | Parameter | Value (nM) | Reference |
| MAT2A (enzymatic) | - | IC50 | 32 | [1] |
| SAM levels | HCT-116 (MTAP-null) | IC50 | 14 | [1] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | MTAP Status | Parameter | Value (nM) | Reference |
| HCT-116 | MTAP-null | GI50 | 19 | [1] |
| HCT-116 | MTAP wild-type | GI50 | 173 | [1] |
Note: Comprehensive selectivity data for this compound against a broad panel of other methyltransferases and kinases is not publicly available in the reviewed literature. The provided data focuses on its potent on-target activity and its selectivity for MTAP-deficient cancer cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.
Caption: this compound inhibits the MAT2A enzyme in the methionine cycle.
Caption: Workflow for biochemical and cell-based assays of this compound.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for the characterization of MAT2A inhibitors and are consistent with the data reported for this compound.
MAT2A Biochemical Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound stock solution (in DMSO)
-
L-Methionine
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 100 mM KCl, and 0.1% BSA
-
Detection Reagent for SAM (e.g., commercially available bioluminescent or mass spectrometry-based kits)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the MAT2A enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to each well.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of SAM produced using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular SAM Level Assay
Objective: To measure the effect of this compound on intracellular SAM levels in a cellular context.
Materials:
-
HCT-116 MTAP-null cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system for SAM quantification
Procedure:
-
Seed HCT-116 MTAP-null cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Precipitate proteins from the cell lysates.
-
Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Calculate the percent reduction in SAM levels for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for SAM reduction by fitting the dose-response data.
Cell Proliferation (GI50) Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines with different MTAP statuses.
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAP wild-type cell lines
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Seed both HCT-116 MTAP-null and MTAP wild-type cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 4 days).[1]
-
At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent growth inhibition for each this compound concentration relative to the vehicle-treated cells.
-
Determine the GI50 value for each cell line by fitting the dose-response curves.
Conclusion
This compound is a highly potent inhibitor of MAT2A with significant cellular activity, particularly in MTAP-deficient cancer cells. The data presented in this guide highlights its on-target potency and its selective anti-proliferative effect in a genetically defined cancer cell population. The detailed experimental protocols provide a framework for researchers to further investigate the properties of this compound and other MAT2A inhibitors. While a comprehensive off-target selectivity profile is not publicly available, the existing data strongly supports the continued investigation of this compound as a promising therapeutic agent for MTAP-deleted cancers. Further studies to elucidate its broader selectivity will be crucial for its clinical development.
References
AGI-43192: A Deep Dive into its Impact on One-Carbon Metabolism for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-43192 is a potent, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in one-carbon metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on one-carbon metabolism, and its therapeutic potential, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This document details the preclinical data for this compound, including its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. The information presented is intended to support researchers and drug development professionals in understanding and potentially advancing the therapeutic application of MAT2A inhibitors.
Introduction: The Role of One-Carbon Metabolism in Cancer
One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). These processes are fundamental for cellular proliferation, differentiation, and epigenetic regulation. Cancer cells, with their high proliferative rate, exhibit a heightened dependence on one-carbon metabolism to meet their anabolic and epigenetic demands. This reliance presents a therapeutic window for targeting key enzymes within these pathways.
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues. SAM is the cornerstone of cellular methylation reactions, donating its methyl group to a vast array of substrates, including DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, maintaining genomic stability, and controlling signal transduction pathways.
This compound: A Potent and Selective MAT2A Inhibitor
This compound is a second-generation, potent, and orally active allosteric inhibitor of MAT2A with limited brain penetration.[1][2] It was developed by Agios Pharmaceuticals through structure-based drug design to optimize potency and pharmacokinetic properties.[1][2]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for this compound is rooted in the concept of synthetic lethality. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-located with the tumor suppressor gene CDKN2A on chromosome 9p21.[3] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.
In MTAP-deficient cancer cells, MTA accumulates to high levels. This accumulation leads to the product inhibition of several enzymes, most notably protein arginine methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.
By inhibiting MAT2A, this compound drastically reduces the intracellular pool of SAM. This further suppresses the already compromised PRMT5 activity in MTAP-deleted cancer cells, leading to a synthetic lethal cascade that results in cell cycle arrest and apoptosis.[3] Normal cells, which have a functional MTAP enzyme and do not accumulate MTA, are significantly less sensitive to the effects of MAT2A inhibition.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | HCT-116 (MTAP-null) | HCT-116 (MTAP WT) | Reference |
| MAT2A IC50 | 32 nM | Not Reported | [1] |
| SAM IC50 | 14 nM | Not Reported | [1] |
| Cell Growth Inhibition (GI50) | 19 nM | 173 nM | [1] |
Table 1: In Vitro Activity of this compound in HCT-116 Isogenic Cell Lines.
| Parameter | Value | Experimental Model | Reference |
| Dosing Regimen | 2-30 mg/kg, p.o., once daily for 21 days | HCT-116 MTAP-null xenograft mice | [1] |
| Tumor Growth Inhibition | Significant inhibition, near-tumor stasis at 30 mg/kg | HCT-116 MTAP-null xenograft mice | [1] |
| Tumor SAM Reduction (EAUC50) | 3600 h·ng/mL | Mice with HCT-116 MTAP-deficient tumors (single 10 mg/kg dose) | [1] |
| Brain SAM Reduction (EAUC50) | 91,100 h·ng/mL | Mice with HCT-116 MTAP-deficient tumors (single 10 mg/kg dose) | [1] |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in MTAP-Deleted Cancer Cells
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability (GI50).
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft efficacy studies.
Detailed Experimental Protocols
MAT2A Biochemical Assay
-
Principle: This assay measures the activity of recombinant human MAT2A by quantifying the production of S-adenosylmethionine (SAM) or the depletion of ATP.
-
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Detection reagent (e.g., luminescence-based ATP detection kit or a method to quantify SAM)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add MAT2A enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for ATP depletion) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (GI50 Determination)
-
Principle: This assay determines the concentration of this compound that causes a 50% reduction in cell growth (GI50).
-
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAP wild-type cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed HCT-116 cells in 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.
-
On the day of analysis, allow the plates and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
-
In Vivo Xenograft Model
-
Principle: This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human cancer xenografts.
-
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice)
-
HCT-116 MTAP-null cancer cells
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT-116 MTAP-null cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2, 10, or 30 mg/kg) or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Measurement of SAM Levels by LC-MS/MS
-
Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the levels of S-adenosylmethionine in biological samples.
-
Materials:
-
Tumor tissue or cell pellets
-
Extraction solvent (e.g., 80% methanol in water)
-
Internal standard (e.g., deuterated SAM)
-
LC-MS/MS system
-
-
Procedure:
-
Homogenize frozen tumor tissue or cell pellets in ice-cold extraction solvent containing the internal standard.
-
Centrifuge the homogenate at a high speed to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column).
-
Perform chromatographic separation using a gradient of mobile phases.
-
Detect and quantify SAM and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of SAM in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion and Future Directions
This compound is a potent and selective MAT2A inhibitor that has demonstrated significant preclinical activity against MTAP-deleted cancers. Its mechanism of action, which exploits the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency, provides a clear rationale for its targeted therapeutic use. The data presented in this guide highlight the potential of this compound as a promising therapeutic agent.
Future research should focus on further elucidating the downstream effects of MAT2A inhibition on one-carbon metabolism and other cellular processes. Investigating potential resistance mechanisms and exploring rational combination therapies will be crucial for maximizing the clinical benefit of this compound and other MAT2A inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery.
References
Methodological & Application
Application Notes and Protocols for AGI-43192 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent and orally active allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many tumor types, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal dependency on MAT2A for the production of SAM to maintain PRMT5 activity.[3][4] Inhibition of MAT2A by this compound in these MTAP-deleted cancer cells leads to a critical reduction in SAM levels, further inhibiting PRMT5 and resulting in selective cancer cell death.[3][5]
These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model of MTAP-deleted cancer, specifically using the HCT-116 human colorectal carcinoma cell line.
Mechanism of Action: MAT2A-PRMT5 Synthetic Lethality
The antitumor activity of this compound in MTAP-deleted cancers is based on the principle of synthetic lethality. The following diagram illustrates the signaling pathway.
Data Presentation
While specific tumor growth curve data from published studies were not available in the searched resources, the following table summarizes the reported in vivo efficacy of this compound in an HCT-116 MTAP-null xenograft model.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Body Weight Change |
| Vehicle Control | - | Oral (p.o.) | Once daily for 21 days | Progressive tumor growth | Not reported |
| This compound | 2 | Oral (p.o.) | Once daily for 21 days | Tumor growth inhibition | No significant weight loss |
| This compound | 6 | Oral (p.o.) | Once daily for 21 days | Tumor growth inhibition | No significant weight loss |
| This compound | 10 | Oral (p.o.) | Once daily for 21 days | Significant tumor growth inhibition | No significant weight loss |
| This compound | 30 | Oral (p.o.) | Once daily for 21 days | Near-tumor stasis | No significant weight loss |
Data is based on qualitative descriptions from MedchemExpress.[2]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol yields a clear solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 83.3 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of Saline to adjust the final volume to 1 mL.
-
The final concentration of this working solution will be 8.33 mg/mL. This can be further diluted with the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve the desired dosing concentrations.
This formulation is based on a protocol provided by MedchemExpress.[2]
HCT-116 MTAP-null Xenograft Model Protocol
This protocol details the establishment of a subcutaneous HCT-116 MTAP-null xenograft model in immunodeficient mice.
Materials and Animals:
-
HCT-116 MTAP-null human colorectal carcinoma cells
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (Nu/Nu) or other suitable immunodeficient strains, 5-6 weeks old
-
Sterile syringes and needles (27-30 gauge)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture HCT-116 MTAP-null cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in sterile, cold PBS at a concentration of 2 x 10^7 cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio). The final cell concentration will be 1 x 10^7 cells/mL.
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 2, 6, 10, and 30 mg/kg).
-
Administer this compound or the vehicle control orally once daily for 21 days.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy of this compound in a mouse xenograft model. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this MAT2A inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideayabio.com [ideayabio.com]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Notes and Protocols: AGI-43192 Dosage and Administration for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-43192 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. In cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, there is a synthetic lethal relationship with MAT2A inhibition, making this compound a promising therapeutic agent. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, primarily focusing on xenograft models in mice. The information compiled is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacodynamics of this compound.
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in vivo, particularly in MTAP-deficient cancer models. The primary route of administration for these studies is oral (p.o.), offering convenience and clinical relevance.
Dosage and Administration Summary
The following table summarizes the key quantitative data from in vivo studies involving this compound.
| Parameter | Details | Reference |
| Animal Model | HCT-116 MTAP-null xenograft tumor models in female Nu/Nu mice (5-6 weeks old) | [1] |
| Administration Route | Oral (p.o.), once daily | [1] |
| Dosage Range | 2, 6, 10, and 30 mg/kg | [1] |
| Treatment Duration | 21 days | [1] |
| Efficacy Outcome | Near-tumor stasis was achieved at a dose of 30 mg/kg with no significant body weight loss. | [1] |
| Single Dose Study | A single oral dose of 10 mg/kg reduced tumor and brain SAM levels. | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle formulation suitable for the oral gavage of this compound in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 8.33 mg/mL in the dosing solution, a stock of 83.3 mg/mL in DMSO can be prepared.[1]
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For 1 mL of final solution, this would be 100 µL of DMSO stock, 400 µL of PEG300.
-
Mix the DMSO and PEG300 thoroughly by vortexing or pipetting.
-
Add Tween-80 to the mixture (50 µL for 1 mL final volume) and mix again.[1]
-
Add saline to the desired final volume (450 µL for 1 mL final volume) and mix until a clear solution is obtained.[1]
-
The final solution should be prepared fresh daily.
HCT-116 Subcutaneous Xenograft Model Protocol
This protocol details the establishment of HCT-116 human colorectal carcinoma xenografts in immunodeficient mice.
Materials:
-
HCT-116 cells (MTAP-null)
-
Complete cell culture medium (e.g., RPMI, DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)
-
Immunodeficient mice (e.g., Nu/Nu, NOD/SCID), 5-6 weeks old
-
Syringes (1 mL) with 25-27G needles
-
Hemocytometer or automated cell counter
-
Calipers
Procedure:
-
Cell Culture: Culture HCT-116 cells in complete medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.[2]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Once detached, neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Preparation for Injection:
-
Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells using a hemocytometer or automated cell counter to determine the cell density.
-
Centrifuge the cells again and resuspend the pellet in PBS or a 1:1 mixture of PBS and Matrigel to the desired final concentration (e.g., 1 x 10⁷ cells/mL).[2] Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27G needle.[2]
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation. Palpable tumors typically form within 7-14 days.
-
Once tumors are established, measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Oral Gavage Administration Protocol for Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Mouse gavage needle (18-20 gauge, 1.5 inches with a rounded tip for adult mice)[3]
-
1 mL syringe
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh the mouse and calculate the exact volume of the this compound formulation to be administered based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck with your non-dominant hand to immobilize the head and neck.[4]
-
Ensure a firm but gentle grip to prevent injury and distress to the animal. The animal's body should be in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[3]
-
Signaling Pathway and Experimental Workflow
MAT2A Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells and the effect of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Conclusion
The provided application notes and protocols offer a comprehensive guide for conducting in vivo studies with this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, which is crucial for the preclinical evaluation of this promising anti-cancer agent. Researchers should always ensure that all animal procedures are performed in accordance with institutional guidelines and regulations.
References
Application Note: Measuring Cell Viability with MAT2A Inhibitor AGI-43192
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] MAT2A has emerged as a promising therapeutic target in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This application note provides a detailed protocol for assessing the effect of this compound on cell viability, particularly in cancer cell lines with defined MTAP status, using a colorimetric MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. This assay is a reliable method to determine the cytotoxic or growth-inhibitory effects of compounds like this compound.
Signaling Pathway of this compound in MTAP-Deleted Cancers
In normal cells, MTAP plays a role in the methionine salvage pathway. However, in cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates. This accumulation of MTA competitively inhibits the protein arginine methyltransferase 5 (PRMT5).[3] Cancer cells with MTAP deletion become highly dependent on MAT2A to produce SAM, which is required for the function of PRMT5. Inhibition of MAT2A by this compound leads to a reduction in SAM levels. The combination of high MTA and low SAM levels results in a significant suppression of PRMT5 activity, leading to synthetic lethality and selective killing of MTAP-deleted cancer cells.[3]
Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-null)
-
MTAP-wild-type cancer cell line (e.g., HCT-116 MTAP-WT)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
The following protocol outlines the steps for a cell viability assay using the MTT method to evaluate the effect of this compound.
Caption: Experimental workflow for the this compound cell viability assay.
Step-by-Step Method:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. The final concentrations should typically range from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) value from the dose-response curve.
-
Data Presentation
The following table summarizes the representative growth inhibition (GI₅₀) values of this compound in MTAP-deleted and MTAP-wild-type cancer cell lines after a 4-day incubation period.[4]
| Cell Line | MTAP Status | GI₅₀ of this compound (nM) |
| HCT-116 | Null | 19 |
| HCT-116 | Wild-Type | 173 |
| Illustrative Data | ||
| PANC-1 | Null | 25 |
| A549 | Null | 32 |
| MIA PaCa-2 | Wild-Type | >1000 |
Note: The data for PANC-1, A549, and MIA PaCa-2 are illustrative and based on the expected selectivity of MAT2A inhibitors for MTAP-deleted cancer cells.
Conclusion
This application note provides a comprehensive protocol for assessing the cell viability effects of the MAT2A inhibitor this compound. The MTT assay is a robust and reliable method for determining the GI₅₀ values of this compound and demonstrating its selective cytotoxicity towards MTAP-deleted cancer cells. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanism and the experimental procedure. This protocol can be readily adapted by researchers in academic and industrial settings for the evaluation of MAT2A inhibitors and other potential anti-cancer compounds.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of MAT2A Expression Following AGI-43192 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of Methionine Adenosyltransferase 2A (MAT2A) using Western blot after treatment with the inhibitor AGI-43192. This document includes an overview of the MAT2A signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions. These reactions are essential for the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in gene expression and cell proliferation.[1] In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity for survival. This dependency makes MAT2A an attractive therapeutic target.
This compound is a potent and orally active inhibitor of MAT2A.[2] By inhibiting MAT2A, this compound disrupts the production of SAM, leading to the inhibition of cancer cell proliferation and tumor growth.[2] Western blot analysis is a fundamental technique to verify the cellular effects of this compound by assessing its impact on MAT2A protein expression levels.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on MAT2A protein expression in a hypothetical cancer cell line (e.g., HCT-116 MTAP-null) as determined by quantitative Western blot analysis. The data is presented as a percentage of the vehicle-treated control.
| This compound Concentration (nM) | Mean MAT2A Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 50 | 62 | 6.1 |
| 100 | 41 | 5.5 |
| 500 | 23 | 4.2 |
Note: This table presents representative data to illustrate the expected outcome of this compound treatment on MAT2A protein levels. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCT-116 MTAP-null) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (0 nM this compound).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples with lysis buffer and 4x Laemmli sample buffer to ensure equal loading amounts for the Western blot.
Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAT2A (e.g., rabbit anti-MAT2A) diluted in the blocking buffer (a common dilution is 1:1000).[3] The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Analysis
-
Densitometry: Quantify the intensity of the MAT2A and loading control bands using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of each MAT2A band to its corresponding loading control band.
-
Relative Expression: Express the normalized MAT2A levels in the this compound-treated samples as a percentage of the vehicle-treated control.
References
Application Notes and Protocols: AGI-43192 in Combination with PRMT5 Inhibitors for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The combination of AGI-43192, a potent and orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A)[1][2], with inhibitors of protein arginine methyltransferase 5 (PRMT5) represents a promising therapeutic strategy for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted cancers, which account for approximately 15% of all human cancers, exhibit a unique metabolic vulnerability that can be exploited by this combination therapy[3]. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in exploring the synergistic anti-tumor effects of this combination.
Mechanism of Action: A Synthetically Lethal Approach
In normal cells, MTAP plays a crucial role in the methionine salvage pathway. However, in MTAP-deleted cancer cells, the absence of this enzyme leads to the accumulation of methylthioadenosine (MTA). MTA is a potent endogenous inhibitor of PRMT5, an enzyme that is essential for various cellular processes, including cell growth and proliferation[3][4]. This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of increased dependency on the remaining PRMT5 activity.
This compound, as a MAT2A inhibitor, reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's enzymatic activity. The combination of reduced SAM levels by this compound and the direct inhibition of PRMT5 by accumulated MTA, and further by a PRMT5 inhibitor, creates a synthetically lethal environment, leading to cancer cell death while sparing normal, MTAP-proficient cells[4][5]. This targeted approach offers a potentially wider therapeutic window and reduced toxicity compared to broad-acting chemotherapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating the combination of this compound and a PRMT5 inhibitor.
Caption: Signaling pathway in MTAP-deleted cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Notes and Protocols for AGI-43192 in Glioblastoma with MTAP Deletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A significant subset of these tumors, approximately 40-50%, harbor a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration presents a unique therapeutic vulnerability through the concept of synthetic lethality. AGI-43192, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), offers a promising targeted approach to exploit this vulnerability.[3]
The deletion of MTAP leads to the accumulation of methylthioadenosine (MTA), a substrate of MTAP.[1] Elevated MTA levels partially inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing and cell cycle progression.[4] This partial inhibition makes MTAP-deleted cancer cells highly dependent on the remaining PRMT5 activity for survival.
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and a critical co-substrate for PRMT5.[4] By inhibiting MAT2A, this compound reduces the intracellular concentration of SAM, leading to further suppression of PRMT5 activity. This dual hit on PRMT5 function—first by MTA accumulation and second by SAM depletion—induces a synthetic lethal effect, selectively killing MTAP-deleted glioblastoma cells while sparing normal cells.[4]
These application notes provide a comprehensive overview of the mechanism of action of this compound in MTAP-deleted glioblastoma and detailed protocols for preclinical evaluation.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Glioblastoma
The therapeutic strategy centered on this compound in MTAP-deleted glioblastoma is based on a well-defined synthetic lethal interaction.
-
MTAP Deletion and MTA Accumulation: In healthy cells and MTAP-proficient cancer cells, MTAP metabolizes MTA. In MTAP-deleted glioblastoma, the absence of MTAP leads to a buildup of MTA.
-
Partial PRMT5 Inhibition by MTA: The accumulated MTA acts as a natural, albeit partial, inhibitor of PRMT5, creating a dependency of the cancer cells on the residual PRMT5 activity.
-
MAT2A Inhibition and SAM Depletion: this compound inhibits MAT2A, the enzyme that produces SAM. This leads to a reduction in the intracellular pool of SAM, the essential co-substrate for PRMT5.
-
Synergistic Inhibition of PRMT5 and Cell Death: The combination of partial PRMT5 inhibition by MTA and the reduction of its essential substrate SAM by this compound leads to a significant decrease in PRMT5-mediated methylation of its substrates, such as symmetric dimethylarginine (SDMA). This disruption of PRMT5 function ultimately results in cell cycle arrest, apoptosis, and selective death of MTAP-deleted glioblastoma cells.[4]
Quantitative Data Summary
While specific data for this compound in glioblastoma cell lines is not yet publicly available, the following tables summarize its activity in the well-characterized MTAP-deleted HCT-116 colon cancer model, which serves as a proof-of-concept for its mechanism of action. Researchers are encouraged to generate similar data in relevant glioblastoma models.
Table 1: In Vitro Activity of this compound in HCT-116 Cancer Cells [3]
| Parameter | HCT-116 (MTAP-null) | HCT-116 (MTAP-WT) |
| MAT2A IC50 | 32 nM | Not Reported |
| SAM IC50 | 14 nM | Not Reported |
| GI50 (4 days) | 19 nM | 173 nM |
Table 2: In Vivo Activity of this compound in HCT-116 (MTAP-null) Xenograft Model [3]
| Dosage and Administration | Effect on Tumor Growth |
| 2-30 mg/kg, p.o., once daily for 21 days | Significant tumor growth inhibition |
| 30 mg/kg | Near-tumor stasis |
Experimental Protocols
The following protocols are adapted from studies on MAT2A and PRMT5 inhibitors in glioblastoma models and provide a framework for evaluating this compound.[4]
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in MTAP-deleted and MTAP-wildtype glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG (MTAP-deleted), U251-MG (MTAP-wildtype))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of this compound on the MAT2A-PRMT5 signaling pathway.
Materials:
-
Glioblastoma cells treated with this compound as in the viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MAT2A, anti-PRMT5, anti-SDMA, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an orthotopic glioblastoma mouse model. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
MTAP-deleted glioblastoma cells engineered to express luciferase.
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Stereotactic injection apparatus.
-
Bioluminescence imaging system.
-
D-luciferin.
Procedure:
-
Intracranially implant luciferase-expressing MTAP-deleted glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established (as determined by a detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily by oral gavage.
-
Monitor tumor growth weekly via bioluminescence imaging and record the body weight of the mice twice a week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until the humane endpoint is reached.
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis (e.g., H&E, Ki-67, and SDMA staining).
-
Analyze the data for differences in tumor growth and survival between the treatment and control groups.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in MTAP-deleted glioblastoma.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGI-43192 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent and orally active small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). The therapeutic strategy for this compound is centered on the concept of synthetic lethality in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion is a frequent event in several cancers, including a significant subset of pancreatic adenocarcinomas, making MAT2A an attractive therapeutic target in this malignancy. Inhibition of MAT2A leads to a reduction in S-adenosylmethionine (SAM) levels, which is critical for cancer cell proliferation and survival, particularly in the MTAP-deleted context.
These application notes provide a comprehensive overview of the proposed use of this compound in pancreatic cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes based on available data for this compound in other cancer cell types and for analogous MAT2A inhibitors in pancreatic cancer.
Mechanism of Action
In normal cells, the enzyme MTAP salvages methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In cancer cells with homozygous deletion of the MTAP gene, MTA accumulates. This accumulation leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), rendering these cells highly dependent on the activity of MAT2A for the production of SAM, the universal methyl donor for methylation reactions essential for cell function. This compound, as a MAT2A inhibitor, exploits this vulnerability by further reducing SAM levels, leading to synthetic lethality in MTAP-deleted cancer cells.
Data Presentation
While specific data for this compound in pancreatic cancer cell lines is not yet publicly available, the following tables summarize the known quantitative data for this compound in the MTAP-null colon cancer cell line HCT-116 and for the analogous MAT2A inhibitor, AG-270, in the MTAP-null pancreatic cancer cell line KP4. These data provide a strong rationale for the expected activity of this compound in MTAP-deleted pancreatic cancer models.
Table 1: In Vitro Activity of this compound in HCT-116 Colon Cancer Cells [1]
| Cell Line | MTAP Status | Compound | Assay | IC50 / GI50 (nM) |
| HCT-116 | Null | This compound | MAT2A Inhibition | 32 |
| HCT-116 | Null | This compound | SAM Reduction | 14 |
| HCT-116 | Null | This compound | Proliferation (4 days) | 19 |
| HCT-116 | Wild-Type | This compound | Proliferation (4 days) | 173 |
Table 2: In Vivo Activity of a Similar MAT2A Inhibitor (AG-270) in a Pancreatic Cancer Xenograft Model
| Cell Line | MTAP Status | Animal Model | Compound | Dose and Schedule | Outcome |
| KP4 | Null | Xenograft | AG-270 | 200 mg/kg, p.o., q.d. for 38 days | Dose-dependent reduction in tumor SAM levels and tumor growth |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer cell lines.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., KP4, AsPC-1, MIA PaCa-2 - with known MTAP status)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count pancreatic cancer cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and no treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for Downstream Target Modulation
This protocol is to assess the effect of this compound on the levels of key proteins in the MAT2A signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system. β-actin should be used as a loading control.
Expected Outcomes and Interpretation
-
Cell Viability: It is anticipated that MTAP-deleted pancreatic cancer cell lines (e.g., KP4) will exhibit significantly higher sensitivity to this compound (lower IC50 values) compared to MTAP-proficient cell lines.
-
Western Blot: Treatment with this compound is expected to lead to a dose-dependent decrease in the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, in MTAP-deleted cells. This would confirm the on-target effect of MAT2A inhibition. No significant change in MAT2A protein levels is expected.
Conclusion
This compound represents a promising targeted therapy for a subset of pancreatic cancers with MTAP deletion. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant pancreatic cancer cell line models. The generation of specific data for this compound in these models will be crucial for its further preclinical and clinical development for this challenging disease.
References
Application Notes and Protocols: AGI-43192 for Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for cellular processes.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is prevalent in approximately 15% of all cancers including non-small cell lung cancer (NSCLC), tumor cells accumulate methylthioadenosine (MTA).[2] This accumulation leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), rendering the cells highly dependent on MAT2A activity for survival. The inhibition of MAT2A by this compound in these MTAP-deleted cancer cells leads to a synthetic lethal effect, offering a targeted therapeutic strategy.[3] These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of this compound in NSCLC models.
Data Presentation
While specific data for this compound in NSCLC models is not yet publicly available, the following tables summarize its activity in other cancer models and representative data for another MAT2A inhibitor in NSCLC to guide experimental design.
Table 1: Preclinical Activity of this compound in HCT-116 Colon Cancer Models
| Parameter | Cell Line / Model | Value | Reference |
| In Vitro | |||
| MAT2A IC50 | HCT-116 (MTAP-null) | 32 nM | [1] |
| SAM IC50 | HCT-116 (MTAP-null) | 14 nM | [1] |
| GI50 (4 days) | HCT-116 (MTAP-null) | 19 nM | [1] |
| GI50 (4 days) | HCT-116 (MTAP-wildtype) | 173 nM | [1] |
| In Vivo | |||
| Tumor SAM Reduction EAUC50 | HCT-116 (MTAP-null) Xenograft | 3600 h·ng/mL (10 mg/kg, p.o.) | [1] |
| Efficacy | HCT-116 (MTAP-null) Xenograft | Near-tumor stasis at 30 mg/kg (p.o., daily for 21 days) | [1] |
Table 2: Representative Preclinical Activity of a MAT2A Inhibitor (AG-270) in Combination with a METTL3 Inhibitor (STM2457) in an NSCLC Model
| Parameter | Cell Line / Model | Treatment | Outcome | Reference |
| In Vivo | ||||
| Tumor Growth Inhibition | A549 (NSCLC) Xenograft | AG-270 + STM2457 | Synergistic anti-tumor effect | [4] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in in vitro and in vivo NSCLC models. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes a method to determine the anti-proliferative effect of this compound on NSCLC cell lines with and without MTAP deletion.
1. Materials:
-
This compound
-
MTAP-deleted NSCLC cell lines (e.g., H226, H520)
-
MTAP-wildtype NSCLC cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.
Protocol 2: In Vivo NSCLC Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft model.
1. Materials:
-
This compound
-
MTAP-deleted NSCLC cell line (e.g., H226)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Vehicle solution (e.g., 20% SBE-β-CD in saline)
-
Dosing gavage needles
-
Calipers
-
Animal balance
2. Procedure:
-
Harvest NSCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation. A suggested formulation is to dissolve this compound in DMSO to create a stock solution, which is then diluted in 20% SBE-β-CD in saline for oral administration.[1]
-
Administer this compound orally (e.g., 10, 30 mg/kg) once daily. Administer the vehicle solution to the control group.
-
Measure tumor volume with calipers every 2-3 days and mouse body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
After 21-28 days of treatment, or when tumors in the control group reach the predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in MTAP-deleted NSCLC.
Experimental Workflow
Caption: In vivo xenograft efficacy study workflow.
Logical Relationship
Caption: Logical flow of this compound's synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAT2A | Insilico Medicine [insilico.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic analysis of AGI-43192
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-43192 is a potent and orally active small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This makes cancer cells with MTAP deletion highly dependent on MAT2A for survival, rendering them susceptible to MAT2A inhibitors like this compound. These notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and protocols for its evaluation.
Pharmacodynamic and Pharmacokinetic Data
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound based on preclinical studies.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line | Value | Reference |
| MAT2A IC50 | HCT-116 (MTAP-null) | 32 nM | [1] |
| SAM IC50 | HCT-116 (MTAP-null) | 14 nM | [1] |
| GI50 (4 days) | HCT-116 (MTAP-null) | 19 nM | [1] |
| GI50 (4 days) | HCT-116 (MTAP-WT) | 173 nM | [1] |
Table 2: In Vivo Pharmacodynamic Profile of this compound in HCT-116 (MTAP-null) Xenograft Mouse Model
| Parameter | Dosing | Effect | Reference |
| Tumor SAM Reduction (EAUC50) | 10 mg/kg, p.o., single dose | 3600 h·ng/mL | [1] |
| Brain SAM Reduction (EAUC50) | 10 mg/kg, p.o., single dose | 91,100 h·ng/mL | [1] |
| Tumor Growth Inhibition | 2-30 mg/kg, p.o., once daily for 21 days | Significant inhibition, near-tumor stasis at 30 mg/kg with no significant weight loss. | [1] |
Note on Pharmacokinetics: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability for this compound are not publicly available in a structured format. This compound is described as an orally active inhibitor with limited brain penetration.[1]
Signaling Pathway
The following diagram illustrates the mechanism of synthetic lethality targeted by this compound in MTAP-deleted cancers.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of this compound. These should be optimized for specific experimental conditions.
MAT2A Enzymatic Activity Assay
This protocol is based on a generic colorimetric assay that measures the production of phosphate during the conversion of ATP to SAM.
Workflow Diagram:
Materials:
-
Recombinant human MAT2A enzyme
-
This compound
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add recombinant MAT2A enzyme to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and detect the generated phosphate by adding the phosphate detection reagent.
-
Incubate for color development as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Materials:
-
HCT-116 (MTAP-null and MTAP-WT) cell lines
-
Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson's buffer)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Workflow Diagram:
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
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HCT-116 (MTAP-null) cells
-
Matrigel or similar basement membrane matrix
-
This compound
-
Appropriate vehicle for oral administration
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Calipers for tumor measurement
-
Analytical equipment for SAM level determination (e.g., LC-MS/MS)
Procedure:
-
Subcutaneously implant HCT-116 (MTAP-null) cells, typically mixed with Matrigel, into the flank of immunocompromised mice.
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the appropriate formulation of this compound for oral gavage.
-
Administer this compound or vehicle to the respective groups daily for the duration of the study (e.g., 21 days).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis, such as the measurement of SAM levels.
-
Analyze the data to determine the extent of tumor growth inhibition.
References
Troubleshooting & Optimization
Optimizing AGI-43192 concentration for in vitro experiments
Welcome to the technical support center for AGI-43192. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation, which are essential for cell growth and proliferation. By inhibiting MAT2A, this compound disrupts these methylation processes, which can selectively impede the growth of cancer cells that are dependent on this pathway.
Q2: What is the primary application of this compound in in vitro research?
A2: this compound is primarily used to investigate the therapeutic potential of targeting MAT2A in cancers with a specific genetic alteration known as methylthioadenosine phosphorylase (MTAP) deletion. MTAP-deleted cancer cells have an increased reliance on the MAT2A pathway for survival, making them particularly sensitive to MAT2A inhibition. Therefore, this compound is a valuable tool for studying this synthetic lethal interaction and for the development of targeted cancer therapies.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: Based on available in vitro data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. The IC50 and GI50 values for this compound are in the nanomolar range for sensitive cell lines.[1] However, the optimal concentration will vary depending on the cell line and the specific assay being performed. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light and moisture. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicate wells.
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Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before adding it to the wells. Work quickly to prevent cells from settling in the reservoir.
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-
Possible Cause: Edge effects in the microplate.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment and minimize evaporation from the inner wells.
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-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing a fresh dilution series or using a lower concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
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Issue 2: No significant effect of this compound on cell viability in an MTAP-deleted cell line.
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Possible Cause: Incorrect cell line characterization.
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Solution: Verify the MTAP deletion status of your cell line using a reliable method such as Western blot or PCR.
-
-
Possible Cause: Suboptimal incubation time.
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Solution: The effects of this compound on cell proliferation may take several days to become apparent. Consider extending the incubation time of your assay (e.g., 72 to 96 hours or longer), ensuring that the cells in the control wells do not become over-confluent.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.
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Issue 3: High background signal in the vehicle control wells.
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Possible Cause: Solvent toxicity.
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Solution: Determine the maximum tolerated DMSO concentration for your specific cell line. Ensure the final DMSO concentration in all wells, including the vehicle control, is below this toxic threshold.
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-
Possible Cause: Cell contamination.
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Solution: Regularly check your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
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Data Presentation
Table 1: In Vitro Potency of this compound in HCT-116 Cancer Cell Lines
| Cell Line | MTAP Status | Assay | Endpoint | Potency |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 32 nM |
| HCT-116 | MTAP-null | SAM Reduction | IC50 | 14 nM |
| HCT-116 | MTAP-null | Cell Proliferation (4 days) | GI50 | 19 nM |
| HCT-116 | MTAP Wild-Type | Cell Proliferation (4 days) | GI50 | 173 nM |
Data summarized from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using a standard MTT assay.
Materials:
-
This compound
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MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT-116 isogenic pair)
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Complete cell culture medium
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DMSO
-
96-well clear flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 value.
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Protocol 2: Measurement of Cellular S-Adenosylmethionine (SAM) Levels
This protocol provides a general workflow for the extraction and relative quantification of intracellular SAM levels using LC-MS/MS.
Materials:
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This compound
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Cancer cell lines
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Complete cell culture medium
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6-well plates
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Ice-cold PBS
-
Ice-cold 80% methanol
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Cell scrapers
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Microcentrifuge tubes
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Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold 80% methanol to each well.
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Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the tubes on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the lysates at maximum speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS-grade water or an appropriate buffer for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of SAM.
-
Include a standard curve of known SAM concentrations to enable absolute or relative quantification.
-
-
Data Analysis:
-
Normalize the SAM signal to an internal standard and/or the total protein concentration of the cell pellet.
-
Compare the SAM levels in this compound-treated cells to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the MAT2A enzyme, blocking SAM synthesis.
References
Potential off-target effects of AGI-43192 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AGI-43192 in cellular assays. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Active Concentrations
You observe significant cell death or a sharp decline in cell viability in your cellular assay at concentrations where this compound is expected to be active against its target, MAT2A. This toxicity may not correlate with the known on-target mechanism.
Potential Cause:
This could be due to off-target activities of this compound. For instance, toxicological studies of other MAT2A inhibitors have revealed potential liabilities. A study on the MAT2A inhibitor AZ'9567 showed dose-dependent pancreatic necrosis and bone marrow toxicity in rats. While not directly demonstrated for this compound, it highlights potential off-target concerns for this class of inhibitors.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis in a Control Cell Line: Use a cell line that does not express the target protein (MAT2A) or a cell line known to be insensitive to MAT2A inhibition. If toxicity is still observed, it is likely an off-target effect.
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Assess General Cellular Health Markers: Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
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Conduct Off-Target Profiling: Utilize a broad kinase panel or a more comprehensive cellular target profiling method like the Cellular Thermal Shift Assay (CETSA) to identify potential off-target binders.
Issue 2: Inconsistent or Contradictory Phenotypic Results
The observed cellular phenotype does not align with the expected consequences of MAT2A inhibition, or the results are inconsistent across different cell lines or experimental conditions.
Potential Cause:
This compound may be interacting with other cellular proteins, leading to a complex biological response that masks or alters the on-target phenotype. Small molecule inhibitors can often bind to structurally related proteins, such as other ATP-binding enzymes.
Troubleshooting Steps:
-
Rescue Experiment: Overexpression of MAT2A in the cells may rescue the phenotype by "soaking up" the inhibitor, providing evidence for on-target activity.
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Target Engagement Assay: Use a method like CETSA to confirm that this compound is engaging with MAT2A in your specific cellular context and at the concentrations being used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[2] By inhibiting MAT2A, this compound depletes cellular SAM levels, which can be synthetically lethal in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4]
Q2: What are potential off-target effects of this compound?
Direct off-target effects for this compound have not been extensively published. However, research into other MAT2A inhibitors can provide insights into potential off-target liabilities. For example, in vivo studies with the MAT2A inhibitor AZ'9567 in rats revealed pancreatic and bone marrow toxicities at higher doses.[5] It is crucial for researchers to consider the possibility of similar off-target effects and to design experiments to identify and mitigate them.
Q3: Why is it important to consider off-target effects in my experiments?
Q4: How can I experimentally assess the potential off-target effects of this compound in my cellular assays?
Several experimental approaches can be used to identify off-target interactions:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing the thermal stabilization of a protein upon ligand binding. It can be used in a proteome-wide manner to identify off-target binders.
-
Kinase Profiling: Since many small molecule inhibitors exhibit cross-reactivity with kinases due to the conserved ATP-binding pocket, screening this compound against a panel of kinases can identify potential off-target kinase interactions.
-
Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Quantitative Data
Table 1: On-Target Activity of this compound in HCT-116 Cells
| Cell Line | Target | Parameter | Value (nM) |
| HCT-116 MTAP-null | MAT2A | IC50 | 32[1] |
| HCT-116 MTAP-null | SAM reduction | IC50 | 14[1] |
| HCT-116 MTAP-null | Proliferation | GI50 | 19[1] |
| HCT-116 MTAPwt | Proliferation | GI50 | 173[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation and Separation: Centrifuge the heated samples at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble MAT2A at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: this compound inhibits MAT2A, leading to reduced SAM and cancer cell growth inhibition.
Caption: A logical workflow to determine if an unexpected cellular effect is on-target or off-target.
Caption: Illustration of how this compound can have both intended on-target and unintended off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. probiologists.com [probiologists.com]
- 4. search.syr.edu [search.syr.edu]
- 5. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Studies with AGI-43192: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing and managing potential toxicities of AGI-43192 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), with limited ability to cross the blood-brain barrier.[1] Its primary application is in oncology, specifically for the treatment of cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. The mechanism of this compound involves the inhibition of MAT2A, which leads to a reduction in the levels of S-adenosylmethionine (SAM). This disruption of one-carbon metabolism preferentially affects cancer cells with MTAP deletion, inducing a synthetic lethal effect.
Q2: What are the potential toxicities associated with MAT2A inhibitors like this compound in animal models?
While specific preclinical toxicology data for this compound is limited in publicly available literature, studies on other MAT2A inhibitors provide insights into potential class-related toxicities. The most significant concerns are potential liver and neurological toxicities.
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Hepatotoxicity: A clinical trial of AG-270, a structurally related MAT2A inhibitor, reported reversible increases in liver function tests as a common treatment-related toxicity.[2] Mechanistic studies with another MAT2A inhibitor, AZ'9567, in rats showed significant perturbations in liver metabolism, including pathways of one-carbon, trans-sulfuration, and lipid metabolism, suggesting a risk for oxidative stress and hepatic steatosis.[3]
-
Neuropathy: A case of demyelinating sensorimotor neuropathy has been reported in a patient treated with a MAT2A inhibitor.[4] The symptoms resolved upon cessation of the drug and did not recur with a reduced dose and supplementation with vitamin B12 and folate.[4]
-
Body Weight Loss: While a study with this compound at doses up to 30 mg/kg for 21 days reported no significant weight loss, higher doses of other MAT2A inhibitors have been associated with this adverse effect.
Q3: What are the recommended starting doses for this compound in mouse xenograft models?
Published studies have used doses of this compound ranging from 2 to 30 mg/kg, administered orally once daily.[1] A dose of 30 mg/kg was shown to achieve near-tumor stasis in an HCT-116 MTAP-null xenograft model without significant body weight loss.[1] Researchers should perform dose-ranging studies to determine the optimal therapeutic dose with minimal toxicity for their specific animal model and tumor type.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant Body Weight Loss (>15%) | High dose of this compound, formulation issues leading to poor tolerability, or advanced tumor burden. | 1. Reduce the dose of this compound. 2. Verify the formulation and administration procedure to ensure accuracy and minimize stress to the animal. 3. Monitor tumor burden and overall animal health closely. Consider humane endpoints if severe cachexia is observed. |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity, a known class effect of MAT2A inhibitors. | 1. Reduce the dose or interrupt dosing of this compound. 2. Collect blood samples for baseline and on-study liver function tests. 3. At study termination, collect liver tissue for histopathological analysis to assess for signs of steatosis or other liver damage. |
| Signs of Neuropathy (e.g., gait abnormalities, limb weakness) | Potential for MAT2A inhibitor-induced neuropathy. | 1. Immediately suspend this compound administration. 2. Consult with a veterinarian for neurological assessment. 3. Consider supplementation with vitamin B12 and folate, as this has been reported to mitigate neuropathy with another MAT2A inhibitor.[4] 4. If rechallenging, use a significantly reduced dose and monitor closely. |
| Poor Oral Bioavailability or High Variability in Exposure | Improper formulation or administration technique. | 1. Ensure the formulation is a homogenous and stable suspension or solution. 2. Use appropriate oral gavage techniques to minimize stress and ensure accurate dosing. 3. Consider performing pharmacokinetic studies to determine the plasma exposure of this compound in your animal model. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in HCT-116 MTAP-null Xenograft Model
| Dose (mg/kg, p.o., daily) | Treatment Duration | Outcome | Reference |
| 2-30 | 21 days | Significant tumor growth inhibition | [1] |
| 30 | 21 days | Near-tumor stasis, no significant weight loss | [1] |
Table 2: Potential Toxicities of MAT2A Inhibitors in Preclinical and Clinical Studies
| MAT2A Inhibitor | Animal Model/Study Population | Observed Toxicities | Reference |
| AG-270 | Phase 1 Clinical Trial | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue | [2] |
| AZ'9567 | Rat | Perturbations in liver one-carbon, trans-sulfuration, and lipid metabolism; risk of oxidative stress and hepatic steatosis | [3] |
| Unspecified MAT2A Inhibitor | Human (Case Report) | Demyelinating sensorimotor neuropathy | [4] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Mice
-
Formulation:
-
Prepare a fresh formulation of this compound on each day of dosing.
-
A common vehicle is 0.5% methylcellulose in sterile water.
-
Calculate the required concentration based on the desired dose and a standard dosing volume (e.g., 10 mL/kg).
-
Ensure the compound is fully suspended or dissolved by gentle agitation or sonication.
-
-
Dosing:
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
-
Administer the formulation via oral gavage using a proper-sized, ball-tipped feeding needle.
-
Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
-
-
Monitoring:
-
Monitor body weight daily or as specified in the study protocol.
-
Perform regular clinical observations, noting any changes in appearance, posture, or behavior.
-
Measure tumor volume with calipers at regular intervals.
-
Protocol 2: Monitoring for Potential Hepatotoxicity
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at specified time points during the study.
-
Process the blood to obtain plasma or serum.
-
-
Biochemical Analysis:
-
Analyze plasma/serum samples for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histopathology:
-
At the end of the study, harvest the liver and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or steatosis.
-
Visualizations
Caption: this compound inhibits MAT2A, blocking SAM synthesis.
Caption: Workflow for in vivo studies with this compound.
Caption: Decision tree for managing this compound toxicity.
References
- 1. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AGI-43192 Stability in Aqueous Solutions: A Technical Support Center
For researchers and drug development professionals utilizing AGI-43192 in long-term experiments, ensuring the stability of the compound in aqueous solutions is critical for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of this compound, including frequently asked questions, troubleshooting advice, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.[1]
It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: How should I prepare aqueous working solutions of this compound for my experiments?
A2: Due to the limited information on the long-term stability of this compound in aqueous media, it is strongly recommended to prepare fresh working solutions for each experiment.[1] For in vivo studies, a common practice is to prepare the solution on the day of use.
Q3: Is there any data on the stability of this compound in cell culture media?
Q4: What are the potential signs of this compound degradation in my aqueous solution?
A4: Signs of potential degradation include:
-
A decrease in the expected biological activity of the compound over time.
-
Changes in the physical appearance of the solution, such as color change or precipitation.
-
The appearance of new peaks or a decrease in the parent compound peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in long-term aqueous-based experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or decreasing biological effect over time in a multi-day experiment. | Degradation of this compound in the aqueous experimental medium (e.g., cell culture media) at 37°C. | 1. Replenish the medium with freshly prepared this compound every 24-48 hours.2. Perform a stability study in your specific experimental medium to determine the degradation rate (see Experimental Protocols section).3. If possible, lower the incubation temperature, though this may affect biological activity. |
| Precipitation of this compound in the aqueous working solution. | Poor solubility of this compound in the chosen aqueous buffer or medium. The final concentration of the organic solvent (like DMSO) may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO or other solubilizing agents is sufficient to keep this compound in solution. However, be mindful of the solvent's potential toxicity to your experimental system.2. Consider using a formulation with solubilizing excipients such as PEG300, Tween-80, or SBE-β-CD, especially for in vivo studies.[1]3. If precipitation occurs upon dilution, try preparing the working solution by adding the aqueous buffer to the stock solution slowly while vortexing. |
| Variability in results between different batches of this compound. | Improper storage of the compound or stock solutions, leading to degradation. | 1. Strictly adhere to the recommended storage conditions for both the solid compound and stock solutions.2. Always use fresh aliquots of the stock solution for preparing working solutions.3. Qualify each new batch of this compound with a standard biological assay to ensure consistent potency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Aqueous Working Solution Preparation (e.g., for cell culture):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Serially dilute the stock solution with your pre-warmed experimental aqueous medium (e.g., cell culture medium) to the desired final concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below its toxic threshold.
-
Mix thoroughly by gentle inversion or pipetting before adding to your experiment.
-
Protocol 2: Assessing the Stability of this compound in Experimental Medium
This protocol outlines a method to determine the stability of this compound in your specific aqueous medium using HPLC.
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in your experimental aqueous medium at the concentration you plan to use.
-
Prepare a control sample of this compound at the same concentration in a solvent in which it is known to be stable (e.g., Acetonitrile or DMSO, diluted to a similar starting concentration with a non-degrading solvent if necessary for HPLC analysis).
-
Incubate the experimental and control samples under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
-
-
Sample Analysis at Different Time Points:
-
At designated time points (e.g., 0, 24, 48, 72, and 96 hours), collect an aliquot from both the experimental and control samples.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the parent this compound compound in each aliquot using a validated HPLC method.
-
The percentage of this compound remaining at each time point can be calculated relative to the initial concentration at time 0.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics. This information will help you decide on the frequency of media changes required for your long-term experiments.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent this compound activity.
References
Technical Support Center: Overcoming Resistance to AGI-43192 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAT2A inhibitor, AGI-43192. The information is designed to help users anticipate and overcome potential challenges during their experiments, with a focus on the issue of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in cells. By inhibiting MAT2A, this compound depletes cellular SAM levels. This is particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes PRMT5 activity highly dependent on SAM levels, creating a synthetic lethal scenario when MAT2A is inhibited.[2][3][4]
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
Cancer cell lines with a homozygous deletion of the MTAP gene are most likely to exhibit sensitivity to this compound. The efficacy of this compound is based on the principle of synthetic lethality in this context. It is crucial to verify the MTAP status of your cell line before initiating experiments.
Q3: What are the expected downstream effects of this compound treatment in sensitive cells?
Treatment of MTAP-deleted cancer cells with this compound is expected to lead to:
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A significant reduction in intracellular SAM levels.
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Inhibition of PRMT5 activity, leading to altered mRNA splicing and reduced symmetric dimethylarginine (SDMA) levels on target proteins.[3][5]
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Inhibition of cell proliferation and induction of apoptosis.
Q4: How can I confirm that this compound is active in my experimental system?
To confirm the activity of this compound, you can:
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Measure the intracellular concentration of SAM to confirm its depletion.
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Assess the methylation status of PRMT5 substrates (e.g., by Western blot for SDMA).
-
Perform cell viability or proliferation assays to determine the IC50 or GI50 in your cell line of interest.
Troubleshooting Guide: Overcoming Resistance
Issue 1: My MTAP-deleted cancer cells are showing innate or developing acquired resistance to this compound.
Possible Cause 1: Upregulation of MAT2A
-
Explanation: Cancer cells may develop resistance by upregulating the expression of MAT2A, thereby compensating for the inhibitory effect of this compound.[7]
-
Troubleshooting Steps:
-
Confirm MAT2A Expression: Perform Western blotting or qPCR to compare MAT2A protein and mRNA levels in your resistant cells versus the parental, sensitive cells.
-
Increase this compound Concentration: A higher concentration of the inhibitor may be required to overcome the increased levels of the target enzyme. Perform a dose-response curve to determine the new IC50.
-
Combination Therapy: Consider combining this compound with a therapy that does not rely on the MAT2A pathway.
-
Possible Cause 2: Alterations in Downstream Pathways
-
Explanation: Resistance may emerge through the activation of compensatory signaling pathways that bypass the effects of SAM depletion and PRMT5 inhibition. For instance, upregulation of the microtubule regulator stathmin 2 (STMN2) has been linked to resistance to PRMT5 inhibitors and may be a relevant mechanism.[8]
-
Troubleshooting Steps:
-
Pathway Analysis: Use RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins in resistant versus sensitive cells, focusing on pathways related to cell cycle, DNA repair, and RNA processing.
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Combination with Taxanes: Preclinical studies with the similar MAT2A inhibitor AG-270 have shown synergistic effects when combined with taxanes (e.g., paclitaxel, docetaxel), particularly in cells exhibiting mitotic defects.[3][6][9] This is a rational combination to test in resistant cells, especially if STMN2 upregulation is suspected.[8]
-
Possible Cause 3: Inefficient Drug Delivery or Metabolism in in vivo models
-
Explanation: In animal models, factors such as poor bioavailability, rapid metabolism, or inefficient tumor penetration could lead to a lack of efficacy that appears as resistance.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. Concurrently, measure SAM levels in the same tissues to confirm target engagement.
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and/or frequency of this compound administration.
-
Data Presentation
Table 1: In Vitro Potency of this compound in HCT-116 Cancer Cells
| Cell Line | MTAP Status | Assay | Parameter | Value (nM) |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 32[1] |
| HCT-116 | MTAP-null | SAM Inhibition | IC50 | 14[1] |
| HCT-116 | MTAP-null | Growth Inhibition (4 days) | GI50 | 19[1] |
| HCT-116 | MTAP WT | Growth Inhibition (4 days) | GI50 | 173[1] |
Table 2: In Vivo Efficacy of this compound in a HCT-116 Xenograft Model
| Parameter | Value |
| Tumor SAM Reduction (EAUC50) | 3600 h·ng/mL[1] |
| Brain SAM Reduction (EAUC50) | 91,100 h·ng/mL[1] |
| Tumor Growth Inhibition | Near-tumor stasis at 30 mg/kg daily[1] |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantification of Intracellular SAM Levels by HPLC-MS/MS
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Cell Lysis: After treatment with this compound, harvest cells and lyse them in an appropriate extraction buffer (e.g., 0.1 M HCl).
-
Protein Precipitation: Precipitate proteins by adding a suitable agent (e.g., perchloric acid) and centrifuge to collect the supernatant.
-
Sample Preparation: Spike the supernatant with an internal standard solution.
-
HPLC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Quantification: Determine the concentration of SAM by comparing the peak area ratio of SAM to the internal standard against a standard curve.
Cancer Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)² x length/2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., Western blot, IHC).
Visualizations
Caption: this compound inhibits the MAT2A enzyme, blocking SAM synthesis.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.syr.edu [search.syr.edu]
- 4. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
Technical Support Center: AGI-43192 In Vivo Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving AGI-43192 for in vivo use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and preparation method for dissolving this compound for in vivo studies?
A1: this compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A) with limited water solubility.[1] Two established protocols are recommended for preparing this compound for in vivo administration. The choice of protocol may depend on the desired final concentration and the specific requirements of your animal model. For both methods, it is crucial to first prepare a clear stock solution in an organic solvent before adding co-solvents or aqueous solutions. It is also recommended to prepare the final working solution fresh on the day of use.[1]
Q2: What are the differences between the two recommended dissolution protocols?
A2: The two primary protocols utilize different solubilizing agents to achieve a clear solution of this compound.
-
Protocol 1 (Co-solvent mixture): This method uses a combination of DMSO, PEG300, and Tween-80. This approach is common for poorly soluble compounds and can often achieve a high drug concentration.
-
Protocol 2 (Cyclodextrin-based): This method employs a sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution. Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[2][3][4] This method can be advantageous for minimizing potential toxicities associated with some organic co-solvents.
A detailed breakdown of these protocols is provided in the "Experimental Protocols" section.
Q3: What is the maximum achievable concentration of this compound with these protocols?
A3: Both protocols have been shown to yield a clear solution of at least 8.33 mg/mL.[1] However, the saturation solubility in these specific formulations has not been reported. It is recommended to perform a small-scale pilot dissolution at your target concentration to ensure complete solubilization.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in an organic solvent such as DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: The this compound solution is cloudy or shows precipitation after adding the aqueous component.
-
Possible Cause: The compound is precipitating out of solution due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Ensure proper mixing: Vortex the solution thoroughly after each addition of a new solvent or co-solvent.
-
Stepwise addition: Add the aqueous component (saline or SBE-β-CD solution) dropwise while continuously vortexing.
-
Gentle warming: Warm the solution to 37°C in a water bath to aid dissolution. Do not overheat, as this may degrade the compound.
-
Adjust solvent ratios: If precipitation persists, consider increasing the proportion of the organic co-solvent (e.g., PEG300) or the concentration of the solubilizing agent (SBE-β-CD). However, be mindful of potential vehicle toxicity at higher concentrations.
-
Sonication: Brief sonication in a bath sonicator can help to break up aggregates and facilitate dissolution.
-
Issue 2: The animal shows signs of distress or adverse effects after administration.
-
Possible Cause: The vehicle formulation may be causing toxicity at the administered dose and volume.
-
Troubleshooting Steps:
-
Vehicle control group: Always include a vehicle-only control group in your experiment to differentiate between compound-related and vehicle-related toxicity.
-
Reduce vehicle concentration: If signs of toxicity are observed in the vehicle control group, consider reducing the concentration of organic co-solvents like DMSO or PEG300.
-
Alternative formulation: Switch to the alternative dissolution protocol. For example, if you are observing toxicity with the co-solvent mixture, the SBE-β-CD formulation may be better tolerated.
-
Monitor for specific signs: Be aware of potential signs of toxicity associated with common vehicles, such as gastrointestinal upset with propylene glycol (a related polyol to PEG300) or hemolysis with high concentrations of some surfactants.[5]
-
Quantitative Data Summary
| Parameter | Protocol 1 (Co-solvent) | Protocol 2 (Cyclodextrin) | Reference |
| Final Concentration | ≥ 8.33 mg/mL | ≥ 8.33 mg/mL | [1] |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% of 20% SBE-β-CD in Saline | [1] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | -20°C (1 month), -80°C (6 months) | [1] |
| Working Solution Stability | Prepare fresh daily | Prepare fresh daily | [1] |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol yields a clear solution of ≥ 8.33 mg/mL.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 8.33 mg/mL, prepare an 83.3 mg/mL stock solution in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the solution. Mix thoroughly by vortexing.
-
Add 450 µL of saline dropwise while vortexing to bring the final volume to 1 mL. Ensure the solution remains clear.
Protocol 2: SBE-β-CD Formulation
This protocol yields a clear solution of ≥ 8.33 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 8.33 mg/mL, prepare an 83.3 mg/mL stock solution in DMSO.
-
To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly by vortexing until the solution is clear.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivochem.com [invivochem.com]
- 4. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 5. The effect of commonly used vehicles on canine hematology and clinical chemistry values - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in AGI-43192 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AGI-43192, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[1][2][3] By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these essential methylation processes and can lead to anti-proliferative effects in cancer cells.[3]
Q2: In which cancer types is this compound expected to be most effective?
This compound is particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of PRMT5, a key enzyme involved in protein arginine methylation. This makes the cells more dependent on MAT2A activity and thus more sensitive to its inhibition, a concept known as synthetic lethality.[4]
Q3: What is the blood-brain barrier penetration of this compound?
This compound has limited penetration of the blood-brain barrier.[5][6][7][8] This makes it a suitable candidate for studying the effects of MAT2A inhibition in peripheral tissues and cancers without significant confounding effects on the central nervous system (CNS). For studies requiring CNS exposure, a brain-penetrant MAT2A inhibitor like AGI-41998 would be more appropriate.[7][8]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than Expected IC50 Values in MTAP-null Cell Lines
Possible Cause 1: Cell Line Integrity and Passage Number High passage numbers can lead to genetic drift and altered cellular metabolism, potentially affecting the cell line's dependence on the MAT2A pathway.
Troubleshooting Steps:
-
Verify MTAP Status: Confirm the MTAP deletion status of your cell line using PCR or western blot.
-
Use Low-Passage Cells: It is recommended to use cells with a low passage number (e.g., <10 passages from the original stock) for consistency.
-
Source Verification: Ensure the cell line was obtained from a reputable cell bank.
Possible Cause 2: Suboptimal Assay Conditions The cell viability or proliferation assay conditions may not be optimized for the specific cell line or inhibitor.
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for a sufficient window of inhibition.
-
Extend Treatment Duration: Consider extending the treatment duration (e.g., from 72 to 96 hours) to allow for the full anti-proliferative effects of SAM depletion to manifest.
-
Choice of Assay: Different viability assays (e.g., CellTiter-Glo, MTT, crystal violet) have different sensitivities. Ensure the chosen assay is appropriate for your experimental goals.
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Possible Cause 1: Pharmacokinetic Properties of this compound While orally active, the specific formulation and dosing regimen can significantly impact the in vivo exposure and efficacy of this compound.[5]
Troubleshooting Steps:
-
Formulation: Ensure this compound is properly solubilized for in vivo administration. A recommended formulation is a solution in DMSO, further diluted in PEG300, Tween-80, and saline.[5]
-
Dosing Regimen: The reported effective dose in a xenograft model is in the range of 2-30 mg/kg, administered orally once daily.[5] Dose optimization studies may be necessary for your specific model.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure plasma and tumor concentrations of this compound to ensure adequate exposure.
Possible Cause 2: Tumor Microenvironment The in vivo tumor microenvironment can influence drug response in ways that are not recapitulated in 2D cell culture.
Troubleshooting Steps:
-
3D Culture Models: Consider using 3D culture models, such as spheroids or organoids, to better mimic the in vivo environment and assess this compound efficacy.
-
Orthotopic Models: If using xenograft models, consider orthotopic implantation to provide a more physiologically relevant tumor microenvironment.
Issue 3: Off-Target Effects Observed
Possible Cause: Broad Effects of SAM Depletion S-adenosylmethionine (SAM) is a universal methyl donor involved in numerous cellular processes.[3] Inhibition of its synthesis can have widespread, and sometimes unexpected, effects on cellular methylation and other metabolic pathways.
Troubleshooting Steps:
-
Global Methylation Analysis: Assess global DNA, RNA, and histone methylation levels to confirm the on-target effect of this compound and to understand the broader epigenetic consequences.
-
Metabolomic Profiling: Perform metabolomic analysis to identify other metabolic pathways that may be affected by SAM depletion.
-
Rescue Experiments: To confirm that the observed phenotype is due to MAT2A inhibition, perform rescue experiments by supplementing the culture medium with SAM.
-
Use of Structurally Different Inhibitors: To rule out off-target effects specific to the chemical scaffold of this compound, consider using another potent and specific MAT2A inhibitor with a different chemical structure.
Data Presentation
Table 1: In Vitro Potency of this compound in HCT-116 Cell Lines
| Cell Line | MTAP Status | Parameter | IC50 / GI50 (nM) |
| HCT-116 | MTAP-null | MAT2A Inhibition | 32 |
| HCT-116 | MTAP-null | SAM Inhibition | 14 |
| HCT-116 | MTAP-null | Growth Inhibition (4 days) | 19 |
| HCT-116 | MTAP Wild-Type | Growth Inhibition (4 days) | 173 |
Data sourced from MedchemExpress.[5]
Table 2: In Vivo Activity of this compound in HCT-116 Xenograft Model
| Parameter | Dose | Route | Schedule | Result |
| Tumor Growth Inhibition | 2-30 mg/kg | p.o. | Once daily for 21 days | Significant inhibition; near-tumor stasis at 30 mg/kg |
| Body Weight | 2-30 mg/kg | p.o. | Once daily for 21 days | No significant weight loss |
Data sourced from MedchemExpress.[5]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Plate HCT-116 cells (or other relevant cell lines) in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in growth medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: this compound inhibits the MAT2A enzyme, blocking SAM synthesis.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. probiologists.com [probiologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
AGI-43192 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of AGI-43192. It includes frequently asked questions, troubleshooting guides, and representative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions involving DNA, RNA, and proteins.[3][4] this compound's inhibitory action is particularly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition that increases the cancer cells' dependency on SAM. By reducing SAM levels, this compound leads to selective cell death in these MTAP-deleted tumors.[4][5]
Q2: What is the expected purity of this compound? A2: Commercially available this compound is typically supplied as a solid powder with a purity of >98% or higher.[5] For instance, some suppliers specify a purity of 99.47%.[1] It is always recommended to refer to the Certificate of Analysis (CoA) provided with your specific batch for the exact purity value.
Q3: How should I store this compound? A3: Proper storage is crucial to maintain the compound's integrity.
-
Solid Form : For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[5]
-
Stock Solutions : Prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][6]
Q4: How do I dissolve this compound? A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1][7] To prepare a stock solution, you can dissolve it in DMSO at concentrations up to 83.33 mg/mL (171.86 mM).[7] If you encounter solubility issues, gently warming the solution to 37°C or 60°C and using an ultrasonic bath can facilitate dissolution.[7] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo experiments, a freshly prepared working solution is recommended.[1]
Data Presentation
Table 1: Physicochemical and Purity Specifications for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₆ClF₃N₆O | [5] |
| Molecular Weight | 484.86 g/mol | [7] |
| Appearance | Solid powder | [5] |
| Purity (Typical) | >98% - 99.47% | [1][5] |
Table 2: In Vitro Biological Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ / GI₅₀ | Reference |
| MAT2A | Enzymatic Assay | 32 nM | [1] |
| SAM levels in HCT-116 (MTAP-null) | Cell-based Assay | 14 nM | [1] |
| HCT-116 (MTAP-null) | Cell Proliferation | 19 nM | [1] |
| HCT-116 (MTAP-WT) | Cell Proliferation | 173 nM | [1] |
Table 3: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage | Reference |
| Solid | 0-4°C (days to weeks) | -20°C (months to years) | [5] |
| Stock Solution | -20°C (up to 1 month) | -80°C (up to 6 months) | [1] |
Troubleshooting Guides
Issue 1: The compound is not fully dissolving in DMSO.
-
Question: I am having trouble dissolving this compound in DMSO at my desired concentration. What should I do?
-
Answer:
-
Verify Concentration: First, ensure your target concentration does not exceed the known solubility limits (up to ~83 mg/mL).[7]
-
Use Fresh Solvent: DMSO is hygroscopic. Absorbed water can significantly reduce the solubility of many organic compounds. Use fresh, anhydrous DMSO from a newly opened bottle.[1]
-
Apply Gentle Heat: Warm the vial in a water bath at 37°C.[7] This can significantly improve solubility.
-
Use Sonication: Place the vial in an ultrasonic bath for a few minutes to help break up any solid aggregates and enhance dissolution.[7]
-
Combine Methods: For difficult-to-dissolve batches, a combination of warming and sonication is often effective.
-
Issue 2: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer:
-
Solution Stability: this compound stock solutions are stable for a limited time. Avoid using stock solutions older than one month when stored at -20°C or six months at -80°C.[1] Frequent freeze-thaw cycles can also lead to degradation; ensure the stock is properly aliquoted.
-
Working Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. Do not store highly diluted aqueous solutions for extended periods.
-
Purity Check: If you suspect compound degradation, the purity of your sample should be re-assessed using an analytical technique like HPLC (see protocol below).
-
Cell Line Integrity: Confirm the MTAP-deletion status of your cancer cell lines, as the activity of this compound is significantly higher in MTAP-null cells.[1] Also, ensure that cell passage numbers are consistent between experiments.
-
Issue 3: I see a precipitate in my stock solution after thawing.
-
Question: After taking my this compound stock solution out of the freezer, I noticed some solid material has precipitated. Is it still usable?
-
Answer:
-
Re-dissolve: This can happen if the compound crashes out of solution at low temperatures. Before use, bring the vial to room temperature and vortex thoroughly. If the precipitate persists, gentle warming (37°C) and sonication can be used to bring it back into solution.[7]
-
Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before making your working dilutions. A clear, homogenous solution is necessary for accurate dosing.
-
Consider Aliquots: If this issue is persistent, consider storing your stock solution in smaller volume aliquots to minimize the thermal stress on the entire stock.
-
Experimental Protocols
Disclaimer: The following are representative protocols based on standard analytical techniques for small molecules. Optimization may be required for your specific equipment and experimental setup.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting any potential impurities or degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO, then dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This method confirms the identity of the compound by verifying its molecular weight.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI (+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dilute the sample prepared for HPLC analysis further with 50:50 acetonitrile:water.
-
Expected Mass: this compound has a molecular weight of 484.86 g/mol .[7] The expected protonated adduct [M+H]⁺ should be observed at approximately m/z 485.1.
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for obtaining an NMR spectrum to confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Expected Spectral Regions:
-
Aromatic Region (~7.0-9.0 ppm): Multiple signals corresponding to the protons on the phenyl, indazole, and pyrido[4,3-d]pyrimidine ring systems.
-
Alkyl Region (~1.0-4.5 ppm): Signals corresponding to the methyl group on the indazole ring and the trifluoroethyl group.
-
-
Analysis: The obtained spectrum should be consistent with the known chemical structure of this compound. Compare the spectrum to a reference spectrum if available from the supplier.
Mandatory Visualizations
Caption: A general quality control workflow for incoming this compound.
Caption: this compound inhibits MAT2A, leading to synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
Validation & Comparative
AGI-43192 vs. AG-270: A Comparative Guide to MAT2A Inhibitors for Researchers
For researchers in oncology and related fields, the selection of a suitable MAT2A inhibitor is critical for advancing investigations into cancers with MTAP deletion. This guide provides a comprehensive comparison of two prominent MAT2A inhibitors, AGI-43192 and AG-270, to aid in the selection process for preclinical and translational research.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a key synthetic lethal target in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, leads to an accumulation of methylthioadenosine (MTA), which in turn sensitizes cancer cells to the inhibition of MAT2A and the subsequent depletion of S-adenosylmethionine (SAM).[1][2] Both this compound and AG-270 are allosteric inhibitors of MAT2A, binding to a pocket at the interface of the MAT2A dimer.[3][4] AG-270, a first-in-class oral MAT2A inhibitor, has advanced into clinical trials.[5][6] this compound is a potent, orally active inhibitor with limited brain penetration, developed from the same research lineage as AG-270.[3][7]
Performance Data at a Glance: this compound vs. AG-270
The following tables summarize the available quantitative data for this compound and AG-270, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | AG-270 | Reference(s) |
| MAT2A Enzymatic IC50 | 32 nM | 14 nM | [7][8] |
| Cellular SAM IC50 (HCT-116 MTAP-null) | 14 nM | 20 nM (at 72h) | [7][8] |
| Cell Proliferation GI50 (HCT-116 MTAP-null) | 19 nM (4 days) | Not explicitly stated in provided results | [7] |
| Cell Proliferation GI50 (HCT-116 MTAP WT) | 173 nM (4 days) | Not explicitly stated in provided results | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | AG-270 | Reference(s) |
| Animal Model | HCT-116 MTAP-null xenograft mice | Pancreatic KP4 MTAP-null xenograft mouse model | [7][8] |
| Dosing Regimen | 2-30 mg/kg, p.o., once daily for 21 days | 10-200 mg/kg, p.o., q.d. for 38 days | [7][8] |
| Tumor Growth Inhibition | Significant inhibition; near-tumor stasis at 30 mg/kg | Dose-dependent reduction in tumor growth (TGI = 36% at 10 mg/kg, 67% at 200 mg/kg) | [7][8] |
| Brain Penetration | Limited | Not a primary characteristic | [7][9] |
| Oral Bioavailability | Orally active | Orally active and bioavailable | [7][8] |
| Half-life (T1/2) | Not explicitly stated | 5.9 h (mouse), 4.2 h (rat), 4.8 h (monkey), 21.3 h (dog) | [8] |
Signaling Pathway and Mechanism of Action
Both this compound and AG-270 function as allosteric, non-competitive inhibitors of MAT2A.[4][8] They bind to a regulatory site on the MAT2A enzyme, which is distinct from the active site where the substrates (methionine and ATP) bind. This binding event prevents the release of the product, S-adenosylmethionine (SAM), from the enzyme's active site.[4] The reduction in intracellular SAM levels is particularly detrimental to MTAP-deleted cancer cells, which are highly dependent on MAT2A for SAM production.[1] This selective vulnerability forms the basis of the synthetic lethal relationship between MTAP deletion and MAT2A inhibition.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for evaluating MAT2A inhibitors.
MAT2A Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MAT2A. A common method involves measuring the production of phosphate, a byproduct of the reaction that synthesizes SAM from methionine and ATP.[10][11]
Workflow:
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
Adenosine Triphosphate (ATP)
-
MAT2A assay buffer
-
Test compounds (this compound, AG-270) dissolved in DMSO
-
Colorimetric phosphate detection reagent
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing purified MAT2A enzyme, L-Methionine, and ATP in the assay buffer.
-
Add the test compounds at a range of concentrations to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the MAT2A reaction mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and add a colorimetric detection reagent that measures the amount of free phosphate generated.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This assay determines the effect of the MAT2A inhibitors on the growth of cancer cell lines. It is particularly important to compare the effect on MTAP-deleted cells versus MTAP wild-type cells to assess selectivity.
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAP wild-type cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, AG-270)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HCT-116 MTAP-null and wild-type cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or AG-270 for a specified period (e.g., 4 days).
-
At the end of the treatment period, add a cell viability reagent to each well.
-
Incubate the plates as per the manufacturer's instructions to allow for signal generation.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of cell growth inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-null)
-
Test compounds (this compound, AG-270) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once daily, for the duration of the study (e.g., 21 or 38 days).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
Choosing the Right Inhibitor for Your Research
The choice between this compound and AG-270 will depend on the specific research question and experimental context.
-
For in vitro studies and mechanistic analyses, both inhibitors are highly potent. AG-270 has a slightly lower enzymatic IC50, while this compound has shown a potent cellular SAM IC50 and strong anti-proliferative effects in MTAP-null cells.[7][8]
-
For in vivo studies in peripheral tumor models, both compounds are orally active and have demonstrated significant tumor growth inhibition.[7][8] AG-270 has a more extensive publicly available pharmacokinetic profile across different species.[8] this compound has been shown to achieve near-tumor stasis at a well-tolerated dose in a colon cancer xenograft model.[7]
-
For studies involving the central nervous system, neither of these compounds would be the primary choice due to their limited brain penetration.[7] For such studies, a brain-penetrant MAT2A inhibitor would be required.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. probiologists.com [probiologists.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of MAT2A Inhibitors: AGI-43192 and AGI-41998
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent methionine adenosyltransferase 2A (MAT2A) inhibitors, AGI-43192 and AGI-41998. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and related fields.
Introduction
This compound and AGI-41998 are orally active, potent inhibitors of MAT2A, a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). The inhibition of MAT2A is a promising therapeutic strategy, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, where it induces synthetic lethality. While both compounds target the same enzyme, they exhibit distinct pharmacological profiles, most notably in their ability to penetrate the blood-brain barrier. AGI-41998 is characterized as a brain-penetrant compound, whereas this compound has limited brain penetration[1][2]. This fundamental difference dictates their potential applications in preclinical research, with AGI-41998 being suitable for investigating the role of SAM modulation in the central nervous system (CNS), while this compound is primarily focused on peripheral tumors.
Data Presentation
The following tables summarize the key in vitro and in vivo efficacy data for this compound and AGI-41998.
Table 1: In Vitro Efficacy of this compound and AGI-41998 in HCT-116 Cell Lines
| Compound | Target | Cell Line | IC50 (nM) | GI50 (nM) |
| This compound | MAT2A | HCT-116 (MTAP-null) | 32 | 19 |
| SAM | HCT-116 (MTAP-null) | 14 | - | |
| MAT2A | HCT-116 (MTAPwt) | - | 173 | |
| AGI-41998 | MAT2A | HCT-116 (MTAP-null) | 22 | 66 |
| SAM | HCT-116 (MTAP-null) | 34 | - | |
| MAT2A | HCT-116 (MTAPwt) | - | 1650 |
Table 2: In Vivo Efficacy of this compound and AGI-41998 in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | HCT-116 (MTAP-null) | 2-30 mg/kg, p.o., once daily for 21 days | Near-tumor stasis at 30 mg/kg with no significant weight loss. |
| AGI-41998 | KP4 (human pancreatic ductal carcinoma) | 30-60 mg/kg, p.o., once daily for 13 days | Significant tumor growth inhibition at 60 mg/kg. Decreased tumor SAM levels by ~80% with no significant weight loss[3]. |
Signaling Pathway
The therapeutic rationale for MAT2A inhibition in MTAP-deleted cancers is based on the concept of synthetic lethality. In normal cells, MTAP salvages methionine from methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates and partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 highly dependent on the availability of its substrate, SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a significant decrease in PRMT5 activity, which in turn disrupts essential cellular processes like mRNA splicing and induces DNA damage, ultimately causing cancer cell death[4][5][6][7].
Caption: MAT2A signaling in MTAP wild-type versus MTAP-deleted cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation Assay (GI50 Determination)
-
Cell Lines: HCT-116 MTAP-null and HCT-116 MTAP wild-type (WT) human colorectal carcinoma cells.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or AGI-41998 for 4 days.
-
Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curves.
In Vivo Xenograft Studies
This compound in HCT-116 Xenograft Model
-
Animal Model: Nude mice (specific strain, e.g., BALB/c nude or NU/J).
-
Cell Implantation: HCT-116 MTAP-null cells are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel). A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) once daily at doses ranging from 2 to 30 mg/kg for 21 consecutive days.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and animal body weight is monitored as a measure of toxicity.
AGI-41998 in KP4 Xenograft Model
-
Animal Model: 5- to 6-week-old severe combined immunodeficiency (SCID) female Nu/Nu mice[3].
-
Cell Implantation: KP4 human pancreatic ductal carcinoma cells are implanted to establish the xenograft tumor model[3].
-
Treatment: AGI-41998 is administered orally (p.o.) once daily for 13 days at doses of 30 and 60 mg/kg[3].
-
Analysis: Tumor growth is monitored, and at the end of the study, tumors are excised to measure the levels of SAM to confirm target engagement[3]. Animal body weight is monitored for signs of toxicity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of AGI compounds in a xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
Both this compound and AGI-41998 are potent and selective inhibitors of MAT2A with demonstrated in vitro and in vivo anti-tumor activity in MTAP-deleted cancer models. The primary distinguishing feature is the blood-brain barrier permeability of AGI-41998, making it a valuable tool for CNS-related cancer research. In contrast, this compound, with its limited brain penetration, is well-suited for studies focused on peripheral tumors. The choice between these two compounds should be guided by the specific research question and the target tissue of interest. The experimental data and protocols provided in this guide offer a foundation for designing and interpreting studies utilizing these important research tools.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ideayabio.com [ideayabio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to MAT2A Inhibitors: AGI-43192 vs. IDE397 for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with specific genetic vulnerabilities represents a paradigm shift in oncology. One such vulnerability arises from the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, often co-deleted with the tumor suppressor CDKN2A.[1][2] This genetic alteration creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A).[1][2] Both AGI-43192 (also known as AG-270) and IDE397 are potent, orally bioavailable small molecule inhibitors of MAT2A that have shown promise in preclinical and clinical studies for the treatment of MTAP-deleted solid tumors. This guide provides a comprehensive comparison of these two investigational agents based on available experimental data.
Mechanism of Action: Exploiting a Metabolic Vulnerability
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. However, in MTAP-deleted cancer cells, the accumulation of the metabolite methylthioadenosine (MTA) occurs.[1][2] MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells exquisitely sensitive to further reductions in the activity of PRMT5.[1][2]
MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5 activity. By inhibiting MAT2A, both this compound and IDE397 deplete the intracellular SAM pool, leading to a significant reduction in PRMT5 activity specifically in MTAP-deleted cancer cells.[1][2] This disruption of PRMT5-mediated methylation events ultimately leads to cancer cell death.
Preclinical Performance: A Head-to-Head Look
Both this compound and IDE397 have demonstrated potent and selective anti-tumor activity in preclinical models of MTAP-deleted cancers.
| Parameter | This compound (AG-270) | IDE397 | Reference |
| Target | MAT2A | MAT2A | ,[3] |
| IC50 (HCT-116 MTAP-null cells) | 32 nM (MAT2A), 14 nM (SAM) | Not explicitly stated for HCT-116, but potent inhibition reported | [4] |
| GI50 (HCT-116 MTAP-null cells) | 19 nM | Not explicitly stated | [4] |
| GI50 (HCT-116 MTAP WT cells) | 173 nM | Less sensitive than MTAP-deleted model | [4], |
| In Vivo Efficacy (HCT-116 MTAP-null xenograft) | Significant tumor growth inhibition; near tumor stasis at 30 mg/kg/day | Dose-dependent tumor growth inhibition and regression | , |
| Pharmacodynamic Markers | Reduction in plasma and tumor SAM levels; decreased tumor SDMA | Reduction in plasma and tumor SAM levels; selective modulation of SDMA in MTAP-null models | [5],[6] |
Clinical Trial Landscape
Both this compound (AG-270) and IDE397 have advanced into clinical trials, with IDE397 currently having more mature and extensive publicly available data.
This compound (AG-270)
A Phase 1 study (NCT03435250) evaluated the safety, tolerability, and preliminary efficacy of AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[7][8]
| Clinical Trial Parameter | This compound (AG-270) - Phase 1 | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg once daily | [9] |
| Safety Profile | Generally well-tolerated; common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue. | [7][8] |
| Efficacy | Two partial responses observed; five patients achieved stable disease for ≥16 weeks. | [7][8] |
| Pharmacodynamics | Maximal reductions in plasma SAM concentrations ranged from 54% to 70%; decreases in tumor SDMA levels observed. | [5][7][8] |
IDE397
IDE397 is being evaluated in a Phase 1/2 clinical trial (NCT04794699) as a monotherapy and in combination with other agents in patients with solid tumors harboring MTAP deletion.[10][11]
| Clinical Trial Parameter | IDE397 - Phase 1/2 (Monotherapy Expansion) | Reference |
| Recommended Phase 2 Dose (RP2D) | 30 mg once daily | [12] |
| Safety Profile | Manageable safety profile; no serious adverse effects reported at the RP2D. | [12] |
| Overall Response Rate (ORR) | 33% in evaluable patients (n=27) with MTAP-deletion urothelial cancer or NSCLC. | [12][13] |
| Disease Control Rate (DCR) | 93% | [12] |
| Tumor-Specific ORR | 40% in urothelial carcinoma (n=10), 38% in squamous NSCLC (n=8), 22% in non-squamous NSCLC (n=9) | [12][13] |
| Pharmacodynamics | Significant reduction in circulating tumor DNA (ctDNA) observed. | [12] |
Experimental Protocols
Detailed, step-by-step proprietary protocols for the specific experiments conducted by the pharmaceutical sponsors are not publicly available. However, based on the published literature, the following methodologies are standard for the key experiments cited.
Cell Viability Assay (General Protocol)
Cell viability is typically assessed using colorimetric assays such as the MTT or MTS assay.[14][15][16] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The general steps involve seeding cells, treating them with the compound of interest, incubating with a tetrazolium salt which is reduced by metabolically active cells to a colored formazan product, solubilizing the formazan, and measuring the absorbance.
In Vivo Xenograft Studies (General Protocol)
To evaluate the in vivo efficacy of this compound and IDE397, human cancer cell lines with MTAP deletion (e.g., HCT-116 MTAP-null) are subcutaneously injected into immunocompromised mice.[6][17] Once tumors are established, the mice are treated with the respective drug or a vehicle control. Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated to determine the anti-tumor activity of the compound.
Conclusion
Both this compound and IDE397 are promising MAT2A inhibitors that have demonstrated a clear mechanism of action and significant anti-tumor activity in preclinical models of MTAP-deleted cancers. Clinical data for this compound (AG-270) has shown proof-of-concept with a manageable safety profile and some clinical responses. IDE397 has more recently reported robust clinical data from its Phase 1/2 trial, showing encouraging overall response rates and disease control rates in heavily pre-treated patients with MTAP-deleted urothelial cancer and non-small cell lung cancer. The more extensive and recent clinical data for IDE397 suggests a strong path forward in its development. Further clinical investigation, including potential head-to-head comparisons and combination studies, will be crucial to fully define the therapeutic potential of these MAT2A inhibitors for patients with MTAP-deleted cancers.
References
- 1. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating the On-Target Effects of AGI-43192 Using MAT2A Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MAT2A inhibitor AGI-43192's performance in cellular models, with a focus on validating its on-target effects through the use of MAT2A knockout cells. We present supporting experimental data and detailed methodologies to aid in the design and interpretation of studies aimed at confirming the specific mechanism of action of this and other MAT2A-targeting compounds.
Introduction to this compound and On-Target Validation
This compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells. MAT2A is a critical target in certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition that renders them highly dependent on MAT2A activity for survival.
Validating that the biological effects of a drug candidate are a direct consequence of its interaction with the intended target is a cornerstone of drug development. The use of isogenic knockout cell lines, where the target gene has been selectively deleted (e.g., using CRISPR-Cas9), provides the gold standard for on-target validation. By comparing the drug's effects in wild-type cells versus their knockout counterparts, researchers can definitively attribute the observed cellular phenotypes to the inhibition of the specific target. In the absence of its target, an on-target inhibitor should have a significantly diminished or no effect.
While direct experimental data on this compound in MAT2A knockout cells is not extensively published, a strong surrogate model exists in the form of cancer cell lines with and without MTAP deletion. MTAP-deleted cells are exquisitely sensitive to MAT2A inhibition, thus serving as a "MAT2A-dependent" model, whereas MTAP wild-type cells are significantly less sensitive, acting as a "MAT2A-independent" control.
Comparative Performance of this compound
The following tables summarize the quantitative effects of this compound in cell lines with differential dependency on MAT2A, highlighting the selectivity of the compound.
| Cell Line (MTAP Status) | This compound GI₅₀ (nM) | Interpretation |
| HCT-116 (MTAP-null) | 19 | High sensitivity in MAT2A-dependent cells |
| HCT-116 (MTAP WT) | 173 | Reduced sensitivity in MAT2A-independent cells |
Table 1: Comparative Cell Growth Inhibition by this compound. Data from MedchemExpress, demonstrating the potent and selective anti-proliferative effect of this compound on cells that are highly dependent on MAT2A.[1]
| Cell Line (MTAP Status) | Analyte | This compound IC₅₀ (nM) | Interpretation |
| HCT-116 (MTAP-null) | MAT2A Activity | 32 | Direct and potent inhibition of the target enzyme |
| HCT-116 (MTAP-null) | SAM Levels | 14 | Effective reduction of the enzymatic product |
Table 2: Biochemical Inhibition by this compound in MAT2A-Dependent Cells. Data from MedchemExpress, showing the direct enzymatic and biochemical consequences of this compound treatment in a MAT2A-dependent context.[1]
Expected Outcomes in MAT2A Knockout Cells
Based on the mechanism of action, treating a MAT2A knockout cell line with this compound is expected to yield the following results, which would confirm its on-target activity:
-
Cell Viability/Proliferation: this compound would exhibit a significantly reduced or no impact on the proliferation of MAT2A knockout cells compared to their wild-type counterparts. The knockout cells are already adapted to the absence of MAT2A, and therefore, a drug targeting this enzyme would be ineffective.
-
SAM Levels: While SAM levels would already be basally altered in MAT2A knockout cells, treatment with this compound would not cause a further significant reduction in these cells, unlike the dose-dependent decrease observed in wild-type cells.
-
Downstream Marker Modulation: The activity of SAM-dependent methyltransferases, such as PRMT5, is a downstream indicator of MAT2A activity. In wild-type cells, this compound treatment leads to a reduction in symmetric dimethylarginine (SDMA) marks, a product of PRMT5 activity. In MAT2A knockout cells, SDMA levels would likely be basally low and would not be further modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the on-target effects of this compound.
Generation of MAT2A Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of a stable MAT2A knockout cell line.
Materials:
-
Wild-type cancer cell line of interest (e.g., HCT-116)
-
Lentiviral vectors expressing Cas9 and a blasticidin resistance gene
-
Lentiviral vectors expressing a guide RNA (gRNA) targeting an early exon of the MAT2A gene and a puromycin resistance gene
-
Non-targeting control gRNA vector
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Blasticidin and Puromycin
-
Culture media and supplements
-
Antibodies for MAT2A and a loading control (e.g., beta-actin) for Western blot validation
Procedure:
-
Design and Clone gRNA: Design a gRNA targeting a conserved, early exon of the MAT2A gene to ensure a functional knockout. Clone the gRNA sequence into a suitable lentiviral vector.
-
Produce Lentivirus: Co-transfect HEK293T cells with the Cas9 or gRNA lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Establish Cas9-Expressing Cells: Transduce the target cells with the Cas9 lentivirus in the presence of polybrene. Select for stable Cas9 expression using blasticidin.
-
Transduce with gRNA: Transduce the Cas9-expressing cells with the MAT2A-targeting gRNA or non-targeting control gRNA lentivirus.
-
Select Knockout Pool: Select the transduced cells with puromycin to generate a pool of MAT2A knockout cells.
-
Validate Knockout: Confirm the absence of MAT2A protein expression in the knockout cell pool by Western blotting.
-
Single-Cell Cloning (Optional but Recommended): To ensure a homogenous knockout population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) and expand individual clones. Screen clones for MAT2A knockout by Western blot.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of wild-type versus MAT2A knockout cells.
Materials:
-
Wild-type and MAT2A knockout cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed wild-type and MAT2A knockout cells into separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the cell viability as a function of this compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) for both cell lines using non-linear regression.
Measurement of Intracellular S-adenosylmethionine (SAM) Levels
This protocol describes the quantification of intracellular SAM levels following this compound treatment.
Materials:
-
Wild-type and MAT2A knockout cells
-
This compound stock solution
-
6-well cell culture plates
-
Methanol, water, and formic acid (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed wild-type and MAT2A knockout cells in 6-well plates. Once they reach approximately 80% confluency, treat them with various concentrations of this compound or vehicle for a defined period (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of SAM. Use a stable isotope-labeled internal standard for accurate quantification.
-
Data Analysis: Normalize the SAM peak area to the internal standard and the total protein content or cell number of the original sample. Compare the SAM levels across different treatment conditions and cell lines.
Visualizing the Mechanism and Validation Workflow
References
A Comparative Analysis of AGI-43192 with Other MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This synthetic lethal relationship has spurred the development of numerous MAT2A inhibitors. This guide provides a comparative analysis of AGI-43192, a potent and orally active MAT2A inhibitor, with other key inhibitors in its class, including AG-270, SCR-7952, PF-9366, and IDE397. The following sections present a detailed comparison of their performance based on available preclinical data, outline the experimental methodologies used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and its counterparts, offering a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cell Proliferation IC50 (nM) (HCT-116 MTAP-/-) | Cell Line Selectivity (MTAP-wt / MTAP-/-) |
| This compound | 32[1] | 14[1] | 19 (GI50)[1] | ~9-fold (GI50)[1] |
| AG-270 | 68[2] | 6[2] | 300[2] | ~4-fold[2] |
| SCR-7952 | 21[2] | 2[2] | 53[2] | >20-fold[2] |
| PF-9366 | 420[3][4] | 1200 (H520 cells)[5] | 10,000 (Huh-7 cells)[4] | Not Reported |
| IDE397 | ~10[3] | 7[3] | 15[3] | >1333-fold[3] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in HCT-116 MTAP-/- Xenograft Models
| Inhibitor | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 2-30 mg/kg | p.o., once daily for 21 days | Near-tumor stasis at 30 mg/kg[1] | [1] |
| AG-270 | 200 mg/kg | p.o., once daily | 56% | [2] |
| SCR-7952 | 1 mg/kg | p.o., once daily | 72% | [2] |
| IDE397 | Not Reported | Not Reported | Preclinical complete suppression (~95-100%) of tumor SDMA in multiple MTAP-deleted PDX models[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the general procedures used in the preclinical evaluation of MAT2A inhibitors.
Biochemical Assay for MAT2A Inhibition
The inhibitory activity of compounds on the MAT2A enzyme is typically determined using a colorimetric assay that measures the amount of inorganic phosphate produced during the conversion of ATP to S-adenosylmethionine (SAM).
-
Reagents: Recombinant human MAT2A enzyme, ATP, L-methionine, MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2), and a colorimetric phosphate detection reagent.
-
Procedure:
-
The MAT2A enzyme is incubated with varying concentrations of the test inhibitor in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and L-methionine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the colorimetric phosphate detection reagent is added.
-
The absorbance is measured at a specific wavelength, which is proportional to the amount of phosphate produced.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
The effect of MAT2A inhibitors on the growth of cancer cells, particularly those with and without MTAP deletion, is commonly assessed using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines: HCT-116 (human colorectal carcinoma) wild-type (MTAP+/+) and isogenic MTAP knockout (MTAP-/-) cell lines are frequently used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the MAT2A inhibitor.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 or GI50 (concentration for 50% of maximal inhibition of growth) values are determined by plotting cell viability against inhibitor concentration.
-
In Vivo Xenograft Model
The anti-tumor efficacy of MAT2A inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Animal Model: Female athymic nude mice are commonly used.
-
Tumor Implantation: HCT-116 MTAP-/- cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The MAT2A inhibitor is administered orally (p.o.) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumor and plasma samples may be collected to measure the levels of SAM and other biomarkers to confirm target engagement.
Mandatory Visualization
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in cellular metabolism and the mechanism by which its inhibition leads to synthetic lethality in MTAP-deleted cancers.
Caption: MAT2A signaling pathway and its therapeutic targeting.
Experimental Workflow for MAT2A Inhibitor Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel MAT2A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. probiologists.com [probiologists.com]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. media.ideayabio.com [media.ideayabio.com]
A Head-to-Head Comparison of AGI-43192 and PRMT5 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MAT2A inhibitor AGI-43192 and direct PRMT5 inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the synthetic lethal relationship in MTAP-deleted cancers. This analysis is supported by experimental data and detailed protocols for key assays.
The landscape of targeted cancer therapy is continually evolving, with a growing focus on exploiting specific genetic vulnerabilities within tumor cells. One such vulnerability lies in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which represents approximately 15% of all human cancers.[1] This genetic alteration has brought two classes of therapeutic agents to the forefront: indirect inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) through Methionine Adenosyltransferase 2A (MAT2A) inhibition, such as this compound, and direct PRMT5 inhibitors.
This compound is a potent and orally bioavailable allosteric inhibitor of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[2] In contrast, direct PRMT5 inhibitors are broadly categorized as S-adenosylmethionine (SAM)-competitive or methylthioadenosine (MTA)-cooperative, directly targeting the PRMT5 enzyme to block its methyltransferase activity.[3] This guide will delve into a head-to-head comparison of these distinct but mechanistically linked approaches to targeting the PRMT5 pathway in MTAP-deleted cancers.
Mechanism of Action: An Indirect vs. Direct Approach
The fundamental difference between this compound and direct PRMT5 inhibitors lies in their point of intervention within the PRMT5 signaling pathway.
This compound (MAT2A Inhibitor): this compound acts upstream of PRMT5 by inhibiting MAT2A. This leads to a depletion of the cellular pool of SAM. Since PRMT5 requires SAM as a cofactor to methylate its substrates, the reduction in SAM levels indirectly curtails PRMT5 activity.[4] This mechanism is particularly effective in MTAP-deleted cancer cells, which have an accumulation of MTA, a natural, weak inhibitor of PRMT5. The combination of high MTA and low SAM creates a synthetic lethal environment for these tumor cells.[3]
PRMT5 Inhibitors: These small molecules directly bind to the PRMT5 enzyme.
-
SAM-competitive inhibitors , such as GSK3326595, compete with SAM for binding to the catalytic site of PRMT5.
-
MTA-cooperative inhibitors , such as MRTX1719, bind to the PRMT5-MTA complex, stabilizing this inhibited state. This class of inhibitors is designed to have enhanced selectivity for MTAP-deleted cancer cells due to the higher intracellular concentrations of MTA.[3]
Preclinical Performance: A Comparative Analysis
While direct head-to-head studies of this compound against a panel of PRMT5 inhibitors are limited, data from studies on this compound's close analog, AG-270, and various PRMT5 inhibitors in MTAP-deleted cancer models allow for a comparative assessment.
In Vitro Potency
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and cell-based proliferation assays.
| Compound | Target | Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | MAT2A | Cell Proliferation | HCT116 | Null | 260 | [1] |
| AGI-25696 | MAT2A | Cell Proliferation | HCT116 | Null | ~100 | [5] |
| GSK3326595 | PRMT5 | Cell Proliferation | HT-29 | Wild-type | Not specified (growth inhibition observed) | [1] |
| MRTX1719 | PRMT5 | Not Specified | Not Specified | Deleted | Not Specified | [3] |
Note: AG-270 and AGI-25696 are structurally related to this compound and serve as proxies for its activity.
In Vivo Efficacy
The anti-tumor activity of these compounds has been evaluated in mouse xenograft models of MTAP-deleted cancers.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AGI-25696 | KP4 pancreatic cancer xenograft (MTAP-null) | 300 mg/kg, oral, daily | 67.8% | [6] |
| AG-270 | HCT116 colon cancer xenograft (MTAP-null) | Not specified | Significant tumor growth inhibition | [2] |
| Combination of MTDIA (MTAP inhibitor) + AG-270 | HT-29 colon cancer xenograft (MTAP+/+) | MTDIA in drinking water, AG-270 at 100 or 200 mg/kg | Significant tumor growth inhibition compared to single agents | [1] |
Note: MTDIA induces a metabolic state that mimics MTAP deletion.
Synergistic Potential in MTAP-Deleted Cancers
A key finding in the field is the synergistic anti-tumor effect observed when combining MAT2A inhibitors with direct PRMT5 inhibitors in MTAP-deleted cancer models. This suggests that the indirect and direct mechanisms of PRMT5 inhibition are not mutually exclusive and can be leveraged for enhanced therapeutic benefit. Studies have shown that the combination of a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor leads to more profound and durable tumor regressions in preclinical models than either agent alone.[7]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.
Materials:
-
MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-)
-
Complete culture medium
-
96-well cell culture plates
-
This compound and PRMT5 inhibitors
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound and PRMT5 inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to measure the levels of symmetric dimethylarginine, a direct marker of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-sDMA antibody)[10]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the SDMA signal.
Conclusion
Both this compound (as a MAT2A inhibitor) and direct PRMT5 inhibitors represent promising therapeutic strategies for the treatment of MTAP-deleted cancers. This compound offers an indirect approach by limiting the availability of the essential cofactor SAM, thereby inhibiting PRMT5 activity. Direct PRMT5 inhibitors, particularly the MTA-cooperative class, are designed for enhanced selectivity in the high-MTA environment of MTAP-null tumors.
The preclinical data, although not from direct head-to-head comparative studies of this compound itself, suggest that both approaches effectively inhibit the growth of MTAP-deleted cancer cells. A key takeaway for researchers is the potent synergy observed when combining MAT2A and PRMT5 inhibitors. This suggests that a dual-targeting strategy may offer a more robust and durable anti-tumor response in this patient population. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two distinct but complementary therapeutic strategies.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. probiologists.com [probiologists.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of AGI-43192 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of precision oncology is continually evolving, with a growing emphasis on targeted therapies that exploit specific vulnerabilities in cancer cells. One such promising target is methionine adenosyltransferase 2A (MAT2A), an essential enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including gene expression and protein function.[1][2] AGI-43192 has emerged as a potent and orally active inhibitor of MAT2A, demonstrating significant preclinical activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4][5] This guide provides a comparative analysis of the expected synergistic effects of this compound with conventional chemotherapy, drawing upon the established mechanisms and experimental data from the broader class of MAT2A inhibitors.
The Rationale for Synergy: MAT2A Inhibition and Chemotherapy
The primary mechanism underlying the synergistic potential of MAT2A inhibitors with chemotherapy lies in their ability to induce a state of "synthetic lethality". This occurs in cancers with MTAP deletion, which are estimated to account for approximately 15% of all human cancers.[6][7] These cancer cells are highly dependent on MAT2A for SAM production. Inhibition of MAT2A leads to a reduction in SAM levels, which in turn impairs the function of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for mRNA splicing and DNA damage repair.[6][8] This disruption of DNA repair pathways renders cancer cells more susceptible to the cytotoxic effects of DNA-damaging chemotherapeutic agents.
Preclinical and clinical studies with other MAT2A inhibitors, such as AG-270 and IDE397, have demonstrated significant synergistic anti-tumor effects when combined with various chemotherapy drugs, including taxanes (paclitaxel, docetaxel), platinum-based agents, and topoisomerase inhibitors.[6]
Preclinical Profile of this compound (Monotherapy)
While direct combination studies with chemotherapy for this compound are not yet extensively published, its potent single-agent activity in preclinical models provides a strong foundation for its potential in combination regimens. This compound is a potent, orally active, and limitedly brain-penetrant MAT2A inhibitor.[4][5]
| Parameter | Cell Line | Value | Reference |
| MAT2A IC50 | HCT-116 (MTAP-null) | 32 nM | [4] |
| SAM IC50 | HCT-116 (MTAP-null) | 14 nM | [4] |
| GI50 | HCT-116 (MTAP-null) | 19 nM | [4] |
| GI50 | HCT-116 (MTAP-WT) | 173 nM | [4] |
Table 1: In Vitro Potency of this compound.
In vivo studies using HCT-116 MTAP-null xenograft mouse models have shown that oral administration of this compound significantly inhibits tumor growth.[4] Doses ranging from 2-30 mg/kg once daily for 21 days resulted in near-tumor stasis at the highest dose, with no significant weight loss observed.[4]
Expected Synergistic Effects with Chemotherapy
Based on the established mechanism of action for MAT2A inhibitors, this compound is expected to synergize with a range of chemotherapeutic agents. The following table outlines the hypothesized combinations and the underlying rationale.
| Chemotherapy Class | Examples | Rationale for Synergy |
| Taxanes | Paclitaxel, Docetaxel | MAT2A inhibition downregulates the Fanconi anemia (FA) DNA repair pathway, increasing sensitivity to mitotic inhibitors.[6] |
| Platinum-based Agents | Cisplatin, Carboplatin | Impaired DNA damage response due to MAT2A inhibition enhances the efficacy of DNA cross-linking agents. |
| Topoisomerase Inhibitors | Irinotecan, Etoposide | Reduced DNA repair capacity is expected to potentiate the effects of agents that induce DNA strand breaks. |
Table 2: Hypothesized Synergistic Combinations with this compound.
Experimental Protocols
To evaluate the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Objective: To determine the combination index (CI) of this compound and a chemotherapeutic agent.
-
Method: Utilize a panel of MTAP-deleted and MTAP-wildtype cancer cell lines. Treat cells with a dose-response matrix of this compound and the chemotherapy drug for 72-96 hours. Measure cell viability using assays such as CellTiter-Glo®. Calculate the CI using the Chou-Talalay method, where CI < 1 indicates synergy.
-
-
Colony Formation Assays:
-
Objective: To assess the long-term impact of the combination on clonogenic survival.
-
Method: Seed cells at low density and treat with this compound and chemotherapy for 24 hours. Replace with fresh media and allow colonies to form over 10-14 days. Stain colonies with crystal violet and quantify.
-
-
Mechanism of Action Studies:
-
Western Blotting: Analyze the expression of key proteins in DNA damage response pathways (e.g., γH2AX, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs) following single-agent and combination treatments.
-
Flow Cytometry: Assess cell cycle distribution and apoptosis (e.g., Annexin V/PI staining) to understand the cellular consequences of the combination treatment.
-
In Vivo Synergy Assessment
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Method: Implant MTAP-deleted human cancer cells subcutaneously into immunocompromised mice. Once tumors are established, randomize mice into four groups: vehicle, this compound alone, chemotherapy alone, and the combination. Monitor tumor volume and body weight for the duration of the study.
-
Pharmacodynamic Analysis: Collect tumor and plasma samples at various time points to measure SAM levels and assess target engagement.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed synergistic mechanism and the experimental approach, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of AGI-43192: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the inhibitory profile of AGI-43192. It is important to note that this compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential metabolic enzyme, and not a traditional protein kinase inhibitor.[1][2][3] As such, comprehensive public data on its off-target kinase inhibition profile is limited.
Data Presentation: Inhibitor Activity Comparison
The following tables summarize the inhibitory activity of this compound against its primary target, MAT2A, and provide an example of a partial off-target kinase profile for the well-established kinase inhibitor, Imatinib. This juxtaposition highlights the differences in how inhibitor activity is reported and assessed for different drug classes.
Table 1: this compound On-Target Inhibitory Activity
| Target | Inhibitor | IC50 (nM) | Cell Line | Notes |
| MAT2A | This compound | 32 | HCT-116 MTAP-null | Potent inhibition of the primary enzyme target.[2] |
| SAM Levels | This compound | 14 | HCT-116 MTAP-null | Inhibition of the downstream product of the MAT2A reaction, indicating cellular target engagement.[2] |
| Cell Proliferation | This compound | 19 (GI50) | HCT-116 MTAP-null | Demonstrates cellular anti-proliferative effects.[2] |
| Cell Proliferation | This compound | 173 (GI50) | HCT-116 MTAPwt | Shows selectivity for MTAP-deleted cells.[2] |
Table 2: Imatinib Off-Target Kinase Inhibition Profile (Illustrative Example)
| Target Kinase | Inhibitor | IC50 (nM) | Notes |
| ABL1 | Imatinib | 25 | Primary target. |
| KIT | Imatinib | 100 | Primary target. |
| PDGFRα | Imatinib | 100 | Primary target. |
| LCK | Imatinib | >10,000 | Example of a kinase not significantly inhibited. |
| SRC | Imatinib | >10,000 | Example of a kinase not significantly inhibited. |
| SYK | Imatinib | 640 | Example of an off-target kinase with moderate inhibition. |
Note: The Imatinib data is illustrative and compiled from various public sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
To determine the on- and off-target inhibition profiles of compounds like this compound, several robust experimental methods are employed. Below are detailed protocols for two common assays used in kinase and enzyme inhibitor profiling.
KiNativ™ Assay for In-Situ Kinase Profiling
The KiNativ™ platform is an activity-based protein profiling method that measures the binding of an inhibitor to kinases in a native cellular context, such as a cell lysate.[5][6] This chemical proteomics approach utilizes an ATP-biotin probe that covalently labels the active site of kinases.[5][7] The degree of labeling is inversely proportional to the binding of a test inhibitor.
Protocol:
-
Lysate Preparation: A375 cells (or other relevant cell lines) are lysed by sonication in a suitable lysis buffer. The lysate is cleared by centrifugation, and the supernatant is gel-filtered into a kinase reaction buffer. The final protein concentration is adjusted to approximately 10 mg/mL.[8]
-
Inhibitor Incubation: Test compounds, such as this compound, are added to the cell lysate at various concentrations (e.g., ranging from 0.001 µM to 1 µM). A DMSO control is run in parallel. The mixture is incubated for 15 minutes to allow the inhibitor to bind to its target kinases.[8]
-
Probe Labeling: A desthiobiotin-ATP acyl phosphate probe is added to each sample to a final concentration of 5 µM and incubated for 10 minutes. The probe will covalently label the ATP-binding site of kinases that are not occupied by the test inhibitor.[8][9]
-
Sample Preparation for Mass Spectrometry: The samples undergo a standard protocol involving tryptic digestion of the proteins.
-
Enrichment and Analysis: Biotinylated peptides (from the probe-labeled kinases) are enriched using streptavidin beads. The enriched peptides are then analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]
-
Data Quantification: The amount of labeled peptide for each kinase is quantified. A decrease in the amount of labeled peptide in the presence of the inhibitor, compared to the DMSO control, indicates that the inhibitor is binding to that particular kinase.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12][13] It is considered a "gold standard" for its direct readout and low background.[13]
Protocol:
-
Reaction Mixture Preparation: A kinase reaction buffer is prepared containing the kinase of interest, its specific peptide or protein substrate, and unlabeled ATP. The concentration of unlabeled ATP should be at or above the KM of the kinase for ATP to ensure robust activity.[12]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of [γ-32P]ATP or [γ-33P]ATP. The reaction is then incubated at a controlled temperature (e.g., 30°C) for a specific period.[12][14]
-
Stopping the Reaction: The reaction is terminated by adding a stop solution, often an acidic solution like phosphoric acid.[14]
-
Substrate Capture: The reaction mixture is spotted onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted radiolabeled ATP does not.[12][14]
-
Washing: The phosphocellulose paper is washed multiple times with an acid solution (e.g., phosphoric acid) to remove any unbound [γ-32P]ATP.[12][14]
-
Quantification: The amount of radioactivity on the dried phosphocellulose paper is measured using a scintillation counter or a phosphorimager.[12][14] The reduction in radioactivity in the presence of the inhibitor corresponds to its inhibitory activity.
Visualizations
The following diagrams illustrate the MAT2A signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: The metabolic pathway of MAT2A and the point of inhibition by this compound.
Caption: A generalized workflow for assessing the selectivity profile of an inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
AGI-43192: A Comparative Performance Analysis Against Industry-Standard MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAT2A inhibitor AGI-43192 against other leading industry-standard inhibitors. The data presented is compiled from publicly available sources to facilitate an informed evaluation of these compounds for research and development purposes.
Introduction to MAT2A Inhibition in Oncology
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with MAT2A. MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of the essential enzyme PRMT5. This renders these cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is crucial for proper RNA splicing and cell survival. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further suppressing PRMT5 function and ultimately resulting in cancer cell death. This targeted approach has positioned MAT2A inhibitors as a promising new class of anti-cancer therapeutics.
Performance Benchmark: this compound vs. Competitors
The following tables summarize the available quantitative data for this compound and other prominent MAT2A inhibitors, including AG-270, IDE397, and SCR-7952.
Table 1: In Vitro Potency and Selectivity
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) in HCT-116 MTAP-null cells | Cell Proliferation GI50/IC50 (nM) in HCT-116 MTAP-null cells | Cell Proliferation GI50/IC50 (nM) in HCT-116 MTAP-WT cells | Selectivity (MTAP-WT/MTAP-null) |
| This compound | 32[1] | 14[1] | 19[1] | 173[1] | ~9.1x |
| AG-270 | 14[2] | 20[2] | ~300[3] | >10,000 | >33x |
| IDE397 | ~10 | ~20 | Data not publicly available | Data not publicly available | Data not publicly available |
| SCR-7952 | 21[3] | 2[3] | 53[3] | >1000 | >20x[3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCT-116 MTAP-null xenograft | 30 mg/kg, p.o., once daily for 21 days | Near-tumor stasis[1] | [1] |
| AG-270 | HCT-116 MTAP-null xenograft | 200 mg/kg, p.o., q.d. | 75% | [4] |
| AG-270 | KP4 MTAP-null xenograft | 200 mg/kg, p.o., q.d. for 38 days | 67%[2] | [2] |
| SCR-7952 | HCT-116 MTAP-null xenograft | 1 mg/kg, q.d. | 72%[3] | [3] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Key Findings | Reference |
| This compound | Mice | Favorable[5] | Data not publicly available | Limited brain penetration[6] | [5][6] |
| AG-270 | Mouse, Rat, Monkey, Dog | Good[1] | 5.9h (mouse), 4.2h (rat), 4.8h (monkey), 21.3h (dog)[2] | Good metabolic stability across species[2] | [1][2] |
| IDE397 | Human | Dose-proportional exposure[7] | Data not publicly available | Robust modulation of plasma SAM[7] | [7] |
| SCR-7952 | Pre-clinical species | Excellent[3] | Data not publicly available | Favorable PK properties[3] | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the process of evaluating these inhibitors, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow.
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: Experimental workflow for MAT2A inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate detection reagent (e.g., PiColorLock™ Phosphate Assay Kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compound to the wells of a 384-well plate.
-
Add recombinant MAT2A enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
HCT-116 MTAP-null and MTAP-WT cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed HCT-116 MTAP-null and MTAP-WT cells into 96-well plates at a predetermined density (e.g., 1,000 - 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 4-6 days).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50/IC50 values.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of a MAT2A inhibitor in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HCT-116 MTAP-null cancer cells
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT-116 MTAP-null cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at a specific dose and schedule, such as 30 mg/kg daily by oral gavage) or vehicle to the respective groups.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Conclusion
This compound demonstrates potent and selective inhibition of MAT2A in MTAP-deficient cancer cells, leading to significant anti-tumor activity in preclinical models. The comparative data presented in this guide highlights its performance relative to other industry-standard MAT2A inhibitors. The provided experimental protocols and workflow diagrams offer a framework for the evaluation of this and other novel MAT2A inhibitors. Further head-to-head studies under identical experimental conditions are warranted for a definitive comparative assessment.
References
Safety Operating Guide
Essential Guidance for the Disposal of AGI-43192
For Research Use Only: This document provides general guidance and does not replace institution-specific protocols or a formal safety assessment. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal procedures for AGI-43192.
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. For this compound, a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), specific disposal instructions are not publicly available.[1][2][3][4][5][6][7][8] In the absence of a manufacturer's Safety Data Sheet (SDS) with explicit disposal protocols, a conservative approach based on general principles of hazardous waste management is required.
Chemical and Physical Properties of this compound
A comprehensive understanding of the compound's properties is the first step in a thorough risk assessment for its disposal. The following table summarizes key information gathered from various suppliers and research articles.
| Property | Value | Source |
| Chemical Formula | C23H16ClF3N6O | [2][3] |
| Molecular Weight | 484.86 g/mol | [2][3] |
| CAS Number | 2377491-54-6 | [1][3] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 83.33 mg/mL (171.86 mM) | [3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | [2][3] |
General Disposal Workflow for Research Chemicals
The following diagram outlines a standard workflow for the safe disposal of a research chemical like this compound when a specific protocol is not provided. This process emphasizes caution, compliance, and the importance of institutional oversight.
Procedural Steps for Disposal
-
Information Gathering and Assessment :
-
Identify the waste: Clearly label all containers with "this compound" and any solvents or contaminants present.
-
Quantify the waste: Determine the approximate amount (solid in mg or g, liquid in mL or L) and concentration of this compound in the waste.
-
Review available data: Although a full SDS is unavailable, note its nature as a bioactive small molecule inhibitor.[1][6][8] Treat it as a potentially hazardous compound.
-
-
Consult Environmental Health and Safety (EHS) :
-
This is the most critical step. Contact your institution's EHS department.
-
Provide them with all the information gathered in the previous step, including the chemical name, CAS number, and any known properties.
-
Request specific instructions for the disposal of this compound. They will provide guidance on the correct waste stream (e.g., halogenated organic waste, non-halogenated organic waste, solid chemical waste) and the appropriate waste containers.
-
-
Personal Protective Equipment (PPE) :
-
Always handle chemical waste with appropriate PPE. This includes, at a minimum:
-
Safety glasses or goggles.
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
-
-
Waste Segregation and Storage :
-
Following EHS guidance, add the this compound waste to the designated, properly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.
-
-
Final Packaging and Labeling :
-
Ensure the waste container is sealed tightly to prevent leaks or spills.
-
Verify that the hazardous waste label is complete and accurate, listing all constituents and their approximate percentages.
-
-
Arrange for Disposal :
-
Follow your institution's procedure for having chemical waste collected by the EHS department. Do not pour chemical waste down the drain or dispose of it in regular trash.
-
By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | MAT2A抑制剂 | MCE [medchemexpress.cn]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling AGI-43192
This document provides crucial safety and logistical information for the handling and disposal of AGI-43192, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). The information is intended for researchers, scientists, and drug development professionals. Given that this compound is a research chemical, this guidance is based on available data and general principles of laboratory safety for handling potent compounds. Always consult and adhere to your institution's specific safety protocols.
Compound Information and Storage
| Property | Value | Source |
| Synonyms | AGI43192 HCl, this compound hydrochloride | [1] |
| Molecular Formula | C23H16ClF3N6O | [1] |
| Molecular Weight | 484.86 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
Personal Protective Equipment (PPE) and Handling
Due to its high potency, this compound should be handled with care to minimize exposure. Engineering controls should be the primary method of containment.
| Control | Specification |
| Engineering Controls | - Work with the compound in a certified chemical fume hood or a ventilated laminar flow enclosure.[4] - For procedures with a high risk of aerosolization (e.g., weighing, preparing stock solutions), use of a glove box or other containment equipment is recommended.[4] |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves frequently and immediately if contaminated. - Eye Protection: ANSI-approved safety glasses or goggles. - Lab Coat: A fully buttoned lab coat must be worn. Consider a disposable gown for handling larger quantities. |
| General Handling Practices | - Avoid inhalation of dust or aerosols. - Prevent contact with skin and eyes. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. |
Emergency Procedures
| Situation | Procedure |
| Skin Contact | - Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Wash out the mouth with water. - Seek immediate medical attention. |
| Spills | - Evacuate the area. - Wear appropriate PPE, including respiratory protection if necessary. - Cover the spill with an absorbent material (e.g., vermiculite, sand). - Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. - Clean the spill area with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, rinsate) | - Collect in a labeled, sealed, and chemically compatible container for hazardous waste. Do not dispose of down the drain. |
| Empty Containers | - Triple rinse the container with a suitable solvent. - The rinsate must be collected and disposed of as hazardous waste.[5] - After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies. |
Experimental Protocols and Data
Solubility and Solution Preparation
-
DMSO: Soluble up to 83.33 mg/mL (171.86 mM) with the aid of ultrasonication and warming to 60°C.[2]
-
For in vivo studies, a suggested formulation involves preparing a stock solution in DMSO and then diluting it with vehicles such as PEG300, Tween-80, and saline.[3]
In Vitro Activity
| Cell Line | Parameter | Value |
| HCT-116 MTAP-null | IC50 (MAT2A) | 32 nM |
| HCT-116 MTAP-null | IC50 (SAM) | 14 nM |
| HCT-116 MTAP-null | GI50 | 19 nM |
| HCT-116 MTAPWT | GI50 | 173 nM |
| Source:[1][3] |
In Vivo Activity
| Model | Dosage | Result |
| HCT-116 MTAP-null xenograft mice | 2-30 mg/kg, p.o., once daily for 21 days | Significant tumor growth inhibition; near-tumor stasis at 30 mg/kg with no significant weight loss. |
| Source:[3] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[3] SAM is a universal methyl donor for various cellular processes, including histone and DNA methylation, which play a key role in regulating gene expression.[3][6] In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased dependence on MAT2A, making it a synthetic lethal target.[2][3] Inhibition of MAT2A by this compound leads to a reduction in SAM levels, which in turn suppresses the activity of PRMT5, an enzyme involved in mRNA splicing, leading to DNA damage and inhibition of cancer cell growth.[3]
Caption: this compound inhibits MAT2A, blocking SAM synthesis and subsequent methylation events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
